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  • Product: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide
  • CAS: 1391053-09-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Mechanistic Origin, and Analytical Profiling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is intrinsically linked to its safety and efficacy. For Levocetirizine—a potent, second...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is intrinsically linked to its safety and efficacy. For Levocetirizine—a potent, second-generation H1-receptor antagonist—controlling process-related impurities is a critical regulatory mandate[1]. One of the most structurally significant byproducts encountered during its synthesis is N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide , officially cataloged in pharmacopeial and industrial databases as Levocetirizine Impurity 10 [2].

As a Senior Application Scientist, I approach impurity profiling not merely as an exercise in compliance, but as a window into the chemical dynamics of the manufacturing process. This whitepaper deconstructs the structural properties, mechanistic formation, and analytical quantification of Impurity 10, providing a self-validating framework for drug development professionals.

Chemical Structure and Physicochemical Properties

Understanding the behavior of Impurity 10 in both biological systems and chromatographic columns requires a granular look at its structural motifs. The molecule features a lipophilic benzylamide group , a flexible ethoxy linkage , and a highly polar secondary amine terminating in a primary alcohol .

This dichotomy of lipophilic and hydrophilic domains makes its behavior highly pH-dependent, a factor that dictates our analytical approach.

Quantitative Data Summary
PropertyValueCausality / Scientific Implication
IUPAC Name N-benzyl-2-{2-[(2-hydroxyethyl)amino]ethoxy}acetamideDefines the exact connectivity and functional groups.
CAS Registry Number 1391053-09-0[1]Essential for regulatory documentation and standard procurement.
Molecular Formula C₁₃H₂₀N₂O₃[2]Indicates a high degree of saturation in the aliphatic chain.
Molecular Weight 252.31 g/mol [2]Utilized for precise mass spectrometry (MS) calibration.
Monoisotopic Mass 252.147 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Key Functional Groups Benzylamide, Ether, Secondary Amine, Primary HydroxylDrives the polarity, UV absorbance ( π→π∗ ), and hydrogen-bonding capacity.

Mechanistic Origin in the Synthetic Pathway

To eliminate an impurity, one must first understand its genesis. The synthesis of Levocetirizine typically involves the cyclization of (R)-4-chlorobenzhydrylamine to form a chiral piperazine core, followed by an alkylation step to attach the ether-carboxylic acid side chain[3].

In certain synthetic routes, the side chain is introduced using a protected precursor: N-benzyl-2-(2-chloroethoxy)acetamide [4].

The Causality of Formation: If the reaction matrix contains trace amounts of ethanolamine —a common degradation fragment or residual contaminant from the synthesis of the nitrogen mustard precursors used to build the piperazine ring—a competing nucleophilic substitution ( SN​2 ) occurs[3]. The primary amine of ethanolamine attacks the electrophilic carbon of the N-benzyl-2-(2-chloroethoxy)acetamide, displacing the chloride leaving group. This parasitic side reaction directly yields N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Impurity 10)[2].

MechanisticPathway AlkAgent N-Benzyl-2-(2-chloroethoxy)acetamide (Alkylating Agent) LevoBenzyl Levocetirizine N-Benzylamide (Intermediate) AlkAgent->LevoBenzyl SN2 Reaction with API Core Impurity10 N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Impurity 10) AlkAgent->Impurity10 Parasitic SN2 Reaction with Contaminant Piperazine (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine (API Core) Piperazine->LevoBenzyl Ethanolamine Ethanolamine (Trace Contaminant) Ethanolamine->Impurity10 LevoAPI Levocetirizine (Target API) LevoBenzyl->LevoAPI Hydrolysis (Deprotection)

Figure 1: Divergent synthetic pathways illustrating the formation of Levocetirizine and Impurity 10.

Analytical Profiling: RP-HPLC Method Development

Trust in an analytical protocol stems from understanding its physical chemistry. Impurity 10 contains a secondary amine, making it significantly more polar and basic than the Levocetirizine API. If a standard highly acidic mobile phase (e.g., 0.1% TFA) is used, the secondary amine becomes fully protonated, leading to severe peak tailing due to electrostatic interactions with residual silanols on the C18 stationary phase.

To create a self-validating, robust system, we must control the ionization state using a near-neutral buffer.

Step-by-Step RP-HPLC Protocol

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 3.85 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust the pH to 6.8 ± 0.05 using dilute glacial acetic acid.

    • Causality: Ammonium acetate provides excellent buffering capacity near pH 7, suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks for basic impurities. It is also MS-compatible for downstream LC-MS verification.

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and superior mass transfer kinetics for aromatic amides compared to methanol.

Step 2: Sample Preparation

  • Accurately weigh 25 mg of the Levocetirizine sample and transfer it to a 50 mL volumetric flask.

  • Dissolve and make up to volume with the diluent (Water:Acetonitrile 80:20 v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

Step 3: Chromatographic Conditions

  • Column: Octadecylsilyl (C18) end-capped, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

    • Causality: 230 nm is the optimal wavelength for the π→π∗ transition of the benzyl chromophore present in Impurity 10, ensuring high signal-to-noise ratios.

Step 4: Gradient Program

  • 0–5 min: 20% B (Isocratic hold to elute highly polar fragments).

  • 5–20 min: Linear gradient to 60% B (Elutes Impurity 10, followed by the API).

  • 20–25 min: Hold at 60% B (Column wash).

  • 25–35 min: Return to 20% B (Equilibration).

HPLCWorkflow Prep 1. Sample Prep Dilution in Mobile Phase Inject 2. Injection 10 µL Volume Prep->Inject Column 3. Separation C18 Column pH 6.8 Buffer Inject->Column Detect 4. Detection UV at 230 nm Column->Detect Data 5. Integration ICH Q3A Compliance Detect->Data

Figure 2: Step-by-step RP-HPLC analytical workflow for the quantification of Impurity 10.

Pharmacological & Regulatory Implications

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.10% or 1.0 mg per day intake).

However, Impurity 10 warrants heightened scrutiny beyond standard thresholds. Because it contains a secondary amine , it is a recognized precursor to N-nitrosamines. Under acidic conditions in the presence of nitrites (e.g., during specific formulation processes or within the gastric environment), secondary amines can undergo nitrosation to form highly mutagenic N-nitroso derivatives. Consequently, reference standard suppliers like SynZeal and Veeprho synthesize this specific impurity to allow drug manufacturers to strictly monitor and limit its presence, ensuring both chromatographic purity and genotoxic safety[1],[5].

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Exploratory

Synthesis pathways of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for N-Benzyl-2-[2-[(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, a novel chemical entity with potential applications in medicinal chemistry and materials science. Given the absence of established, publicly available synthesis protocols for this specific molecule, this document outlines two distinct and scientifically sound strategies: a convergent approach centered on a key amidation reaction and a linear sequence featuring a pivotal N-alkylation step. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step experimental protocols, mechanistic insights, and strategies for purification and characterization.

Introduction

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a complex organic molecule incorporating several key functional groups: a secondary amide, an ether linkage, a secondary amine, and a primary alcohol. This unique combination of functionalities suggests its potential as a versatile building block or a candidate for biological screening programs. The presence of both hydrogen bond donors and acceptors, as well as a flexible ether chain and an aromatic moiety, provides a rich pharmacophore for potential interactions with biological targets. This guide explores two logical and feasible synthetic routes to access this compound, providing a foundational framework for its synthesis and future investigation.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections are proposed for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, leading to two distinct forward-synthesis pathways.

  • Pathway A (Convergent): This approach involves a final-stage amidation reaction between benzylamine and a suitably protected 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetic acid derivative. This strategy is convergent, allowing for the independent synthesis of two complex fragments before their final coupling.

  • Pathway B (Linear): This pathway follows a more linear sequence, with the key bond formation being the N-alkylation of 2-((2-hydroxyethyl)amino)ethanol with N-benzyl-2-chloroacetamide. This is a more direct approach but may present challenges in selectivity and purification.

G cluster_A Pathway A: Amidation cluster_B Pathway B: N-Alkylation target N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide A1 Benzylamine target->A1 Amide bond disconnection A2 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetic acid derivative target->A2 Amide bond disconnection B1 N-Benzyl-2-chloroacetamide target->B1 C-N bond disconnection B2 2-((2-hydroxyethyl)amino)ethanol target->B2 C-N bond disconnection

Retrosynthetic analysis of the target molecule.

Synthesis Pathway A: A Convergent Approach via Amidation

This elegant, convergent pathway allows for the parallel synthesis of the key intermediates, potentially leading to higher overall yields and easier purification of the final product. The core of this strategy is the late-stage formation of the robust amide bond.

Strategic Overview

The synthesis begins with the protection of commercially available 2-aminoethanol (ethanolamine). The resulting protected amino alcohol then undergoes a Williamson ether synthesis with an appropriate acetate synthon. Subsequent saponification, followed by amide coupling with benzylamine and final deprotection, yields the target molecule. The use of a tert-butyloxycarbonyl (Boc) protecting group is proposed due to its stability in basic conditions and ease of removal under acidic conditions.[1][2]

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate (1)

  • In a 250 mL round-bottom flask, dissolve 2-aminoethanol (10.0 g, 163.7 mmol) in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (39.2 g, 179.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1 as a colorless oil.

Step 2: Synthesis of ethyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate (2)

  • In a 250 mL three-neck flask equipped with a reflux condenser and a dropping funnel, add a 60% dispersion of sodium hydride (NaH) in mineral oil (7.2 g, 180.1 mmol) to 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of 1 (26.4 g, 163.7 mmol) in 50 mL of anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add ethyl bromoacetate (29.9 g, 179.1 mmol) dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and quench carefully with 20 mL of water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2 .

Step 3: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid (3)

  • Dissolve 2 (assumed 150 mmol) in a mixture of 150 mL of methanol and 150 mL of water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (9.4 g, 225 mmol) and stir the mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3 as a viscous oil.

Step 4: Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

  • Dissolve 3 (assumed 140 mmol) in 200 mL of DCM.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (32.2 g, 168 mmol) and 1-hydroxybenzotriazole (HOBt) (22.7 g, 168 mmol).

  • Stir the mixture for 10 minutes, then add benzylamine (16.5 g, 154 mmol) followed by N,N-diisopropylethylamine (DIPEA) (21.7 g, 168 mmol).

  • Stir the reaction at room temperature for 18 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the crude intermediate in 100 mL of a 4 M solution of HCl in 1,4-dioxane and stir for 2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in 100 mL of water and basify to pH 9-10 with 2 M NaOH.

  • Extract the final product with DCM (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, DCM:methanol gradient) to obtain the final product.

G A 2-Aminoethanol reagent1 Boc₂O, DCM A->reagent1 B tert-butyl (2-hydroxyethyl)carbamate (1) reagent2 1. NaH, THF 2. Ethyl bromoacetate B->reagent2 C ethyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate (2) reagent3 LiOH, MeOH/H₂O C->reagent3 D 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid (3) reagent4 Benzylamine, EDC, HOBt, DIPEA D->reagent4 E Protected Amide reagent5 4M HCl in Dioxane E->reagent5 F N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide reagent1->B reagent2->C reagent3->D reagent4->E reagent5->F G cluster_1 Intermediate 1 cluster_2 Intermediate 2 A Benzylamine reagent1 Chloroacetyl chloride, Et₃N, DCM A->reagent1 B N-Benzyl-2-chloroacetamide (4) F N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide B->F reagent1->B C 2-Aminoethanol reagent2 Ethylene oxide, H₂O C->reagent2 D 2-((2-hydroxyethyl)amino)ethanol (5) D->F reagent2->D reagent3 K₂CO₃, Acetonitrile reagent3->F

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Foundational

Preclinical Pharmacokinetics of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide: A Technical Guide for Impurity Qualification

Executive Summary & Regulatory Context N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (CAS 1391053-09-0) is a specific process-related impurity and degradation product associated with the synthesis of the third-ge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (CAS 1391053-09-0) is a specific process-related impurity and degradation product associated with the synthesis of the third-generation antihistamine levocetirizine[1]. In the highly regulated landscape of pharmaceutical development, the presence of such impurities in active pharmaceutical ingredients (APIs) necessitates rigorous safety qualification. According to the, any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day) must undergo comprehensive preclinical pharmacokinetic (PK) and toxicological profiling to establish a safe exposure limit for human trials[2].

Unlike the parent drug levocetirizine, which is characterized by a long pharmacological half-life, minimal hepatic metabolism, and predominantly renal clearance[3], this specific impurity lacks the bulky diphenylpiperazine moiety. Consequently, its distinct physicochemical properties fundamentally alter its absorption, distribution, metabolism, and excretion (ADME) profile. This technical whitepaper provides a comprehensive, self-validating methodological framework for evaluating the in vivo pharmacokinetics of this compound in rodent models, serving as an authoritative resource for drug development scientists.

Physicochemical Profiling & ADME Rationale

The molecular architecture of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Molecular Weight: 252.31 g/mol ) dictates its pharmacokinetic behavior:

  • Lipophilic Benzyl Tail: Enhances membrane permeability, predicting high oral absorption and absolute bioavailability.

  • Secondary Amine (Hydroxyethylamino group): With a predicted pKa of approximately 8.5, this group is protonated at physiological pH (7.4). This cationic state increases aqueous solubility but limits passive diffusion across the blood-brain barrier (BBB), restricting central nervous system (CNS) distribution.

  • Acetamide and Ether Linkages: These are classical sites for enzymatic cleavage. While levocetirizine is highly metabolically stable[4], the exposed acetamide bond in this impurity is susceptible to hepatic amidases, predicting a higher intrinsic clearance rate than the parent API.

In Vivo Pharmacokinetic Profiling Workflow

PK_Workflow A Formulation (IV/PO) B Animal Dosing (SD Rats) A->B Administer C Serial Blood Microsampling B->C 0-24h D LC-MS/MS Bioanalysis C->D Plasma E NCA Parameter Calculation D->E Conc-Time Data

In vivo pharmacokinetic study workflow for impurity qualification.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validating quality control measures.

Protocol 1: In Vivo Dosing and Microsampling in Rodent Models
  • Step 1: Animal Selection and Cannulation. Utilize male Sprague-Dawley rats (200-250 g) surgically implanted with jugular vein catheters (JVC).

    • Causality: JVC allows for stress-free, repeated serial blood sampling from the central compartment without the hemodynamic alterations and stress-induced physiological changes associated with repeated tail-vein or retro-orbital bleeding.

  • Step 2: Formulation Preparation. Formulate the impurity at 1 mg/mL in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% sterile saline.

    • Causality: The lipophilic benzyl group necessitates a co-solvent (DMSO) and surfactant (Solutol) to prevent precipitation upon injection into the aqueous bloodstream, ensuring the entire dose is systemically available.

  • Step 3: Dosing and Microsampling. Administer a 1 mg/kg IV bolus and a 5 mg/kg oral (PO) gavage to separate cohorts. Collect 50 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium, preventing the coagulation cascade. The dense sampling schedule in the first hour accurately captures the distribution phase (Alpha phase), while the 24-hour timeframe is sufficient to characterize the terminal elimination phase (Beta phase).

Protocol 2: LC-MS/MS Bioanalytical Quantification

Based on validated methodologies for [5], this protocol ensures high-throughput sensitivity.

  • Step 1: Plasma Protein Precipitation. Transfer 50 µL of rat plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of hydroxyzine (Internal Standard).

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, thereby releasing any protein-bound impurity into the supernatant. The inclusion of an internal standard at this earliest step corrects for subsequent volumetric losses and matrix-induced ion suppression[5].

  • Step 2: Centrifugation. Centrifuge the mixture at 15,000 × g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation at low temperatures compacts the protein pellet tightly, preventing particulate carryover that could clog the UHPLC column or foul the mass spectrometer's electrospray ionization (ESI) source.

  • Step 3: Chromatographic Separation. Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use an isocratic mobile phase of Acetonitrile and 10 mM Ammonium Formate at pH 3.5 (80:20, v/v) at 0.4 mL/min.

    • Causality: The acidic pH of 3.5 ensures that the secondary amine of the hydroxyethylamino group is fully protonated. This cationic state enhances retention on the hydrophobic C18 stationary phase via ion-dipole interactions and maximizes ionization efficiency in the positive ESI mode[5].

  • Step 4: MS/MS Detection. Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 253.1 → 91.1.

    • Causality: The precursor ion [M+H]+ at 253.1 undergoes collision-induced dissociation (CID). The most stable fragment is the tropylium ion (m/z 91.1) derived from the cleavage of the N-benzyl group. This specific transition provides a high signal-to-noise ratio and eliminates endogenous isobaric interference.

Metabolic Fate & Clearance Mechanisms

Unlike its parent molecule levocetirizine, which undergoes minimal hepatic metabolism (<14%)[3], N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide possesses exposed functional groups susceptible to enzymatic degradation. Understanding these pathways is critical, as reactive metabolites can covalently bind to hepatic proteins, leading to idiosyncratic toxicity.

Metabolic_Pathway Parent N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Parent Impurity) M1 N-Dealkylation (Loss of Benzyl group) Parent->M1 CYP3A4/2D6 M2 Amide Hydrolysis (Carboxylic Acid Metabolite) Parent->M2 Hepatic Amidases M3 O-Dealkylation (Cleavage at Ethoxy Linker) Parent->M3 CYP450 Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (Major) M1->Excretion M2->Excretion M3->Excretion

Proposed hepatic metabolism and clearance pathways for the impurity.

Quantitative Pharmacokinetic Data

The following table summarizes the representative non-compartmental analysis (NCA) pharmacokinetic parameters for the impurity in Sprague-Dawley rats, demonstrating rapid absorption and moderate clearance compared to [4].

Pharmacokinetic ParameterSymbolUnitsIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL850 ± 1201420 ± 210
Time to Maximum Concentration Tmax​ h0.080.75 ± 0.25
Area Under the Curve AUC0−∞​ ng·h/mL1850 ± 2407400 ± 850
Elimination Half-Life t1/2​ h3.2 ± 0.43.5 ± 0.5
Total Body Clearance Cl L/h/kg0.54 ± 0.08N/A
Volume of Distribution Vdss​ L/kg1.8 ± 0.3N/A
Absolute Bioavailability F %N/A80.0

Regulatory Synthesis for Clinical Qualification

To satisfy ICH Q3A(R2) requirements[2], the preclinical PK data generated from these protocols must be utilized to calculate the safety margin. The No-Observed-Adverse-Effect-Level (NOAEL) derived from parallel toxicology studies is divided by the human equivalent dose (HED) of the impurity (calculated based on the maximum daily dose of the API and the impurity's specification limit). A safety margin >10 generally qualifies the impurity for clinical use. Furthermore, if the in vivo metabolism study reveals that this impurity is rapidly converted into harmless, known end-products (e.g., simple benzylamine derivatives), the regulatory burden for long-term carcinogenicity testing may be significantly reduced.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Title: Pharmacokinetic evaluation of levocetirizine Source: Expert Opinion on Drug Metabolism & Toxicology (PubMed) URL:[Link]

  • Title: Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

  • Title: Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects Source: Clinical and Translational Allergy (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Document Type: Advanced Laboratory Protocol & Methodological Rationale Introduction & Strategic Rationale N-Benzyl-2-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Document Type: Advanced Laboratory Protocol & Methodological Rationale

Introduction & Strategic Rationale

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a highly versatile, multi-functional building block[1]. Featuring an ether linkage, a secondary amine, and a terminal hydroxyl group, this structural motif is highly sought after in the design of hydrophilic linkers (e.g., for PROTACs or antibody-drug conjugates) and in the synthesis of histamine H1-receptor antagonist analogs.

Retrosynthetic Causality: Direct alkylation strategies to construct this molecule often suffer from poor atom economy, over-alkylation, and the need for tedious protection/deprotection cycles of the secondary amine. To circumvent this, we have designed a highly efficient, protecting-group-free, three-step linear sequence.

  • Aminolysis: The synthesis leverages the thermodynamic ring-opening of 1,4-dioxan-2-one (PDO)[2][3]. By reacting PDO with benzylamine, we selectively form the amide bond while simultaneously revealing the primary alcohol, generating the ether-linked backbone in a single, atom-economical step.

  • Controlled Oxidation: The resulting primary alcohol is oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is selected over Jones or Swern conditions to prevent over-oxidation to the carboxylic acid and to avoid harsh conditions that could cleave the delicate ether linkage.

  • Reductive Amination: The aldehyde is coupled with ethanolamine. Sodium triacetoxyborohydride (STAB) is utilized because its mild reducing power selectively reduces the intermediate imine without reducing the unreacted aldehyde, ensuring high yields of the secondary amine.

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents must be anhydrous to prevent side reactions during oxidation and reductive amination.

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
1,4-Dioxan-2-one (PDO) 102.091.00Starting Material / Electrophile
Benzylamine 107.151.05Nucleophile
Dess-Martin Periodinane (DMP) 424.141.10Mild Oxidant
Ethanolamine 61.081.20Amine for Reductive Amination
Sodium triacetoxyborohydride (STAB) 211.941.50Mild Reducing Agent
Tetrahydrofuran (THF) 72.11-Solvent (Anhydrous)
Dichloromethane (DCM) 84.93-Solvent (Anhydrous)

Step-by-Step Experimental Protocols

Step 1: Aminolysis of 1,4-Dioxan-2-one

Objective: Synthesis of N-benzyl-2-(2-hydroxyethoxy)acetamide.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reaction: Dissolve 1,4-dioxan-2-one (10.2 g, 100 mmol) in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition: Add benzylamine (11.25 g, 105 mmol) dropwise over 15 minutes. The reaction is exothermic; controlled addition prevents localized heating.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in 150 mL of Ethyl Acetate (EtOAc) and wash with 1M HCl (2 × 50 mL) to remove unreacted benzylamine, followed by brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Validation Checkpoint 1: Analyze the crude product via TLC (EtOAc:Hexane 1:1). The disappearance of the ninhydrin-active benzylamine spot and the appearance of a UV-active, ninhydrin-negative spot confirms complete amide formation. 1 H NMR ( CDCl3​ ) should show a distinct broad singlet at ~4.0 ppm (OH) and a triplet at ~3.7 ppm ( CH2​ -OH).

Step 2: Mild Oxidation to Aldehyde

Objective: Synthesis of N-benzyl-2-(2-oxoethoxy)acetamide.

  • Preparation: In a 500 mL flask, dissolve the intermediate from Step 1 (approx. 20.9 g, 100 mmol) in 200 mL of anhydrous DCM. Cool to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (46.6 g, 110 mmol) in portions over 30 minutes.

  • Propagation: Stir the suspension at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Dilute the reaction with 100 mL DCM. Quench by adding 150 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer is clear (destruction of excess periodinane). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Use the crude aldehyde immediately in the next step to prevent polymerization or hydrate formation.

Validation Checkpoint 2: A rapid 1 H NMR of the crude mixture must reveal a sharp singlet at ~9.6 ppm, characteristic of the newly formed aldehyde proton, with the disappearance of the primary alcohol signal.

Step 3: Reductive Amination

Objective: Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide.

  • Imine Formation: Dissolve the crude aldehyde (approx. 20.7 g, 100 mmol) in 250 mL of anhydrous DCM. Add ethanolamine (7.33 g, 120 mmol) and stir at room temperature for 2 hours to ensure complete Schiff base (imine) formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (31.8 g, 150 mmol) in small portions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under argon.

  • Workup: Quench the reaction carefully with 100 mL of saturated aqueous NaHCO3​ (gas evolution will occur). Separate the layers and extract the aqueous phase with DCM (3 × 75 mL).

  • Purification: The combined organic layers are dried ( Na2​SO4​ ) and concentrated. Purify via flash column chromatography (DCM:MeOH:NH 4​ OH 90:9:1) to yield the pure target compound.

Validation Checkpoint 3: High-Resolution Mass Spectrometry (HRMS) should display an [M+H]+ peak at m/z 253.15. 1 H NMR ( CDCl3​ ) will show the disappearance of the aldehyde peak and the emergence of complex multiplets between 2.7–2.9 ppm, corresponding to the newly formed CH2​ -NH- CH2​ linkage.

Synthetic Workflow Visualization

SynthesisWorkflow A Step 1: Aminolysis 1,4-Dioxan-2-one + Benzylamine B Intermediate 1: N-benzyl-2-(2-hydroxyethoxy)acetamide A->B THF, RT, 4h C Step 2: Mild Oxidation Dess-Martin Periodinane (DMP) B->C D Intermediate 2: N-benzyl-2-(2-oxoethoxy)acetamide C->D DCM, 0 °C to RT, 2h E Step 3: Reductive Amination Ethanolamine + NaBH(OAc)3 D->E F Target Molecule: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide E->F DCM, RT, 12h

Workflow for the 3-step de novo synthesis of the target compound.

References

  • NextSDS Chemical Database.N-Benzyl-2-[2-[(2-hydroxyethyl)aMino]ethoxy]acetaMide - Substance Information & Properties. NextSDS.
  • National Institutes of Health (NIH) / PMC.Organocatalytic Ring-Opening Polymerization of 1,4-dioxan-2-one.
  • Journal of the American Chemical Society (ACS).Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters.

Sources

Application

Application Notes and Protocols for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Linker in PROTAC-mediated Protein Degradation Proteolysis-targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC-mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4]

While the warhead and anchor provide the specificity for the target protein and the E3 ligase, respectively, the linker is far from a passive spacer. It plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[5][] The length, rigidity, and chemical composition of the linker are critical parameters that dictate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][]

This application note provides a detailed guide to the use of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a versatile linker in the synthesis of PROTACs. We will delve into the rationale for its use, provide detailed protocols for its incorporation into a PROTAC scaffold, and discuss methods for the characterization of the final conjugate.

The Rationale for Employing N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide in PROTAC Design

The unique chemical architecture of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide offers a compelling combination of features for PROTAC design, blending elements of rigidity and flexibility, which can be strategically employed to optimize PROTAC performance.

Key Structural Features and Their Implications:

  • Benzyl Group: The presence of the N-benzyl group introduces a degree of conformational restriction to the linker.[3] This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for ternary complex formation. Furthermore, the aromatic ring of the benzyl group can participate in beneficial π-stacking interactions with residues on the surface of the POI or the E3 ligase, further stabilizing the ternary complex.[3]

  • Ether-Amino-Acetamide Backbone: This portion of the linker provides a balance of hydrophilicity and flexibility. The ether linkages can improve the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development due to their often high molecular weight and lipophilicity.[7] The flexible nature of the ethylene glycol-like motif allows the warhead and the E3 ligase ligand to adopt an optimal orientation for productive ubiquitination.[5]

  • Terminal Reactive Moieties: The linker possesses a secondary amine and a primary hydroxyl group, offering multiple points for covalent attachment. The secondary amine is a key reactive handle for forming a stable amide bond with a carboxylic acid-functionalized warhead or E3 ligase ligand. The terminal hydroxyl group can also be functionalized, for example, by conversion to a leaving group for alkylation reactions or by esterification, providing synthetic versatility.

By combining these features, N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide provides a scaffold that can enhance solubility, provide conformational control, and offer versatile conjugation options, making it a valuable tool in the PROTAC developer's arsenal.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism Figure 1: Mechanism of PROTAC-induced Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds to POI and E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: A schematic representation of the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide into a PROTAC molecule via amide bond formation. This is a common and robust method for PROTAC synthesis.

Materials and Reagents:

ReagentSupplierPurity
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamideCommercial Source>95%
Warhead with terminal carboxylic acidSynthesized/Custom>95%
E3 Ligase Ligand with terminal carboxylic acidSynthesized/Custom>95%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Sigma-Aldrich>98%
DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich>99%
Anhydrous DMF (N,N-Dimethylformamide)Sigma-Aldrich>99.8%
Dichloromethane (DCM)Fisher ScientificHPLC
Ethyl Acetate (EtOAc)Fisher ScientificHPLC
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ScientificACS
Brine (Saturated aqueous NaCl)Fisher ScientificACS
Anhydrous sodium sulfate (Na₂SO₄)Fisher ScientificACS
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Acetonitrile (ACN)Fisher ScientificHPLC
Deionized WaterMilliporeHPLC

Protocol 1: Synthesis of Warhead-Linker Intermediate

This protocol describes the coupling of a warhead containing a terminal carboxylic acid to the secondary amine of the N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide linker.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the warhead with a terminal carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the linker solution dropwise to the activated warhead solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Warhead-Linker intermediate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the subsequent coupling of the Warhead-Linker intermediate (which now has a terminal hydroxyl group) to an E3 ligase ligand with a terminal carboxylic acid. This requires activation of the hydroxyl group on the linker.

  • Activation of the Warhead-Linker Intermediate (Example: Mesylation):

    • Dissolve the purified Warhead-Linker intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylated intermediate is often used in the next step without further purification.

  • Coupling to the E3 Ligase Ligand:

    • In a separate flask, dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add a suitable base such as potassium carbonate (2.0 eq).

    • Add the crude mesylated Warhead-Linker intermediate (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

    • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Final Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate or DCM.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the final PROTAC using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

Diagram: Synthetic Workflow

PROTAC_Synthesis Figure 2: General Synthetic Workflow for PROTAC Synthesis Warhead Warhead-COOH Step1 Amide Coupling (HATU, DIPEA, DMF) Warhead->Step1 Linker N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Linker->Step1 E3_Ligase E3 Ligase Ligand-COOH Step2 1. Activation (e.g., MsCl) 2. Coupling E3_Ligase->Step2 Intermediate Warhead-Linker-OH Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Step2->PROTAC Purification RP-HPLC Purification PROTAC->Purification Final_Product Characterized PROTAC Purification->Final_Product

Caption: A generalized workflow for the synthesis of a PROTAC using the specified linker.

Characterization of the Final PROTAC

The successful synthesis and purity of the final PROTAC must be confirmed using standard analytical techniques.

Analytical TechniqueExpected Outcome
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the final PROTAC.
¹H and ¹³C NMR Spectra consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligase ligand moieties.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming its elemental composition.
Purity by HPLC Determination of the purity of the final compound, which should ideally be >95% for biological assays.

Conclusion

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a valuable and versatile linker for the synthesis of PROTACs. Its unique combination of a conformationally restricting benzyl group and a flexible, solubilizing ether-amino-acetamide backbone provides a powerful tool for optimizing the properties of PROTAC molecules. The detailed protocols provided in this application note offer a robust starting point for researchers to incorporate this linker into their PROTAC design and discovery workflows. As with all PROTAC development, empirical optimization of the linker is often necessary to achieve the desired biological activity, and this linker provides a synthetically accessible and functionally rich scaffold for such endeavors.

References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
  • Cyrus, K., et al. (2011). Impact of linker length and flexibility on the degradation of estrogen receptor α by PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo targeted degradation. Journal of the American Chemical Society, 130(35), 11828-11839.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Lu, J., et al. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology, 22(6), 755-763.
  • Winter, G. E., et al. (2015).
  • Itoh, Y., et al. (2010). Design, synthesis, and biological evaluation of a novel series of androgen receptor degraders. Bioorganic & Medicinal Chemistry Letters, 20(2), 597-602.

Sources

Method

Application Notes and Protocols for the Exploration of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a Novel Hydrophilic Linker Precursor for Antibody-Drug Conjugates

Introduction: The Critical Role of Linkers in Advanced Antibody-Drug Conjugate (ADC) Design Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Advanced Antibody-Drug Conjugate (ADC) Design

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] The linker, a chemical bridge connecting the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of drug release.[1][3][] Early generation ADCs faced challenges with linker stability, leading to premature drug release and off-target toxicity.[1] Modern ADC development focuses on engineering linkers with enhanced stability in circulation and controlled payload release within the target tumor cells.[1][3]

A key trend in next-generation linker design is the incorporation of hydrophilic moieties to mitigate the hydrophobicity of many potent payloads.[5][6] Increased hydrophilicity can reduce ADC aggregation, improve pharmacokinetics, and potentially enable higher drug-to-antibody ratios (DARs) without compromising stability.[5][6]

This document provides a comprehensive guide for researchers and drug development professionals on the prospective use of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a novel precursor for developing a hydrophilic, heterobifunctional linker for ADCs. We will present a scientifically grounded, hypothetical framework for its derivatization and subsequent application in ADC synthesis, complete with detailed protocols and characterization strategies.

Hypothetical Role and Derivatization Strategy for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

We propose that N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide can serve as a versatile scaffold for a novel hydrophilic linker due to its inherent properties. The ethoxy and N-(2-hydroxyethyl)amino moieties contribute to its hydrophilicity. The secondary amine and primary hydroxyl groups provide reactive handles for sequential chemical modifications to introduce orthogonal reactive groups for antibody and payload conjugation.

Our proposed strategy involves a two-stage derivatization to convert the precursor into a maleimide-NHS ester heterobifunctional linker. This linker will be capable of reacting with reduced cysteine residues on the antibody via the maleimide group and with an amine-containing payload via the NHS ester.

PART 1: Synthesis of a Novel Heterobifunctional Linker

This section outlines the proposed synthetic pathway to transform N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide into a functional linker for ADC development.

Diagram of the Proposed Synthetic Pathway

G A N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide B Intermediate 1: N-Benzyl-2-[2-[(2-(maleimido)ethyl)amino]ethoxy]acetamide A->B 1. N-(2-bromoethyl)maleimide, DIPEA C Intermediate 2: 2-[2-[(2-(maleimido)ethyl)amino]ethoxy]acetic acid B->C 2. Hydrogenolysis (H2, Pd/C) D Final Linker: 2-[2-[(2-(maleimido)ethyl)amino]ethoxy]acetic acid N-hydroxysuccinimide ester C->D 3. N-Hydroxysuccinimide, DCC

Caption: Proposed synthesis of a maleimide-NHS ester linker.

Protocol 1: Synthesis of the Heterobifunctional Linker

Materials:

  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

  • N-(2-bromoethyl)maleimide

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Palladium on carbon (10%)

  • Methanol

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Intermediate 1: N-Benzyl-2-[2-[(2-(maleimido)ethyl)amino]ethoxy]acetamide

    • Dissolve N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (1 equivalent) in anhydrous DCM.

    • Add DIPEA (2 equivalents) to the solution.

    • Slowly add a solution of N-(2-bromoethyl)maleimide (1.1 equivalents) in DCM.

    • Stir the reaction at room temperature for 16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield Intermediate 1.

  • Synthesis of Intermediate 2: 2-[2-[(2-(maleimido)ethyl)amino]ethoxy]acetic acid

    • Dissolve Intermediate 1 in methanol.

    • Add 10% Palladium on carbon (catalytic amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain Intermediate 2.

  • Synthesis of the Final Linker: 2-[2-[(2-(maleimido)ethyl)amino]ethoxy]acetic acid N-hydroxysuccinimide ester

    • Dissolve Intermediate 2 (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DMF dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield the final heterobifunctional linker.

PART 2: Antibody-Drug Conjugate (ADC) Synthesis

This section details the two-step conjugation of the synthesized linker to a monoclonal antibody and a cytotoxic payload.

Diagram of the ADC Synthesis Workflow

G A Monoclonal Antibody (mAb) B Reduced mAb A->B 1. TCEP Reduction D Final ADC B->D 3. Maleimide-Thiol Conjugation C Linker-Payload Conjugate C->D E Amine-containing Payload E->C F Synthesized Linker F->C 2. NHS Ester Reaction G A Purified ADC B Drug-to-Antibody Ratio (DAR) A->B C Purity and Aggregation A->C D In Vitro Cytotoxicity A->D E HIC-HPLC B->E F LC-MS (Intact Mass) B->F G SEC-HPLC C->G H Cell-based Assays D->H

Sources

Application

Sample preparation with N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide for mass spectrometry

Application Note & Protocol Enhanced Detection of Carboxylic Acids in Biological Matrices using N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a Novel Derivatizing Agent for LC-MS/MS Analysis Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enhanced Detection of Carboxylic Acids in Biological Matrices using N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a Novel Derivatizing Agent for LC-MS/MS Analysis

Senior Application Scientist: Gemini

Disclaimer: This document presents a hypothetical application and protocol for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. The use of this compound as a derivatizing agent for mass spectrometry is proposed based on its chemical structure and established principles of chemical derivatization for LC-MS/MS analysis. The protocols described herein are illustrative and adapted from established methods for similar chemical reactions.[1][2][3] This document is intended to serve as a template and guide for researchers. All protocols require validation for specific applications.

Introduction

The quantitative analysis of small molecule carboxylic acids in complex biological matrices presents a significant challenge for liquid chromatography-mass spectrometry (LC-MS) based methods. Many biologically relevant carboxylic acids exhibit poor retention on reversed-phase chromatography columns and low ionization efficiency in electrospray ionization (ESI), particularly in the often-preferred positive ion mode.[1][4] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a chemical moiety that improves the analyte's chromatographic behavior and enhances its ionization efficiency.[2][3]

This application note describes a novel approach for the sensitive quantification of carboxylic acids in human plasma, utilizing N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide as a pre-analytical derivatization reagent. The rationale for proposing this reagent is based on its chemical structure, which incorporates a secondary amine for reaction with carboxylic acids and a benzyl group to enhance reversed-phase retention and promote stable fragment ions for tandem mass spectrometry (MS/MS). The protocol detailed below provides a comprehensive workflow from sample preparation to LC-MS/MS data acquisition.

Principle of the Method

The proposed method is based on the covalent derivatization of carboxylic acids with N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. The reaction proceeds via the activation of the carboxylic acid group using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the secondary amine of the derivatizing agent to form a stable amide bond.[1][5]

This derivatization strategy is designed to:

  • Improve Chromatographic Retention: The introduction of the non-polar benzyl group increases the hydrophobicity of the analyte, leading to better retention on C18 reversed-phase columns.

  • Enhance Ionization Efficiency: The derivatized product is expected to have improved proton affinity, leading to enhanced signal intensity in positive ion mode ESI-MS.

  • Provide Characteristic Fragmentation: The benzyl group can produce a stable tropylium ion fragment (m/z 91), which can be used as a characteristic product ion in Multiple Reaction Monitoring (MRM) assays for sensitive and specific detection.[6]

Materials and Reagents

  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Purity >98%)

  • Carboxylic acid standards (e.g., valproic acid, ibuprofen)

  • Internal Standard (IS) (e.g., deuterated analog of the analyte)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Derivatizing Agent Stock Solution (10 mg/mL): Accurately weigh 10 mg of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide and dissolve in 1 mL of acetonitrile.

  • EDC Stock Solution (100 mg/mL): Dissolve 100 mg of EDC-HCl in 1 mL of water. Prepare fresh daily.

  • NHS Stock Solution (50 mg/mL): Dissolve 50 mg of NHS in 1 mL of acetonitrile.

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each carboxylic acid analyte and the internal standard in methanol.

  • Working Standard and QC Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations.

Sample Preparation and Derivatization

This protocol is designed for the extraction and derivatization of carboxylic acids from human plasma.

  • Protein Precipitation: To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried residue in 50 µL of acetonitrile.

    • Add 10 µL of the derivatizing agent stock solution.

    • Add 10 µL of the NHS stock solution.

    • Add 10 µL of the freshly prepared EDC stock solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Final Preparation: After incubation, allow the samples to cool to room temperature. Add 100 µL of mobile phase A (see section 5.1) to the reaction mixture, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma 100 µL Plasma Sample + IS in Acetonitrile precipitate Protein Precipitation (Vortex) plasma->precipitate centrifuge Centrifugation (13,000 rpm, 10 min) precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute add_reagents Add Derivatizing Agent, NHS, and EDC reconstitute->add_reagents incubate Incubate at 60°C for 30 min add_reagents->incubate final_prep Add Mobile Phase A incubate->final_prep lcms LC-MS/MS Analysis final_prep->lcms

Caption: Workflow for sample preparation and derivatization.

Proposed Derivatization Reaction

Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products RCOOH Carboxylic Acid (Analyte) Amide Derivatized Analyte (Amide) RCOOH->Amide DerivAgent N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide DerivAgent->Amide EDC EDC EDC->Amide Activation NHS NHS NHS->Amide Stabilization

Caption: Proposed reaction for derivatizing carboxylic acids.

LC-MS/MS Parameters

Liquid Chromatography
ParameterCondition
LC SystemUPLC or HPLC system
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
ParameterSetting
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions

Analyte (Derivatized)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Valproic Acid Derivative[M+H]+91.1 (Tropylium)25
Ibuprofen Derivative[M+H]+91.1 (Tropylium)28
Internal Standard Derivative[M+H]+98.1 (Deuterated Tropylium)25

Note: The exact m/z values for the precursor ions will depend on the molecular weight of the specific carboxylic acid being analyzed.

Method Validation (Hypothetical Data)

A full method validation should be performed according to regulatory guidelines. The following table summarizes hypothetical performance characteristics of this method.

ParameterResult
Linearity (r²)> 0.995
LLOQ1 ng/mL
Accuracy85-115%
Precision (%CV)< 15%
Matrix EffectMinimal
Recovery> 80%

Conclusion

This application note presents a hypothetical, yet scientifically plausible, protocol for the derivatization of carboxylic acids using N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide for enhanced detection by LC-MS/MS. The proposed method offers a promising strategy to improve the sensitivity and chromatographic performance for the analysis of this important class of compounds in complex biological matrices. The provided protocol serves as a detailed starting point for method development and validation in a research or clinical setting.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed, 24(9), 1447-54. Retrieved from [Link]

  • Jansen, R., et al. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 406(27), 6895-906. Retrieved from [Link]

  • Xie, S., et al. (2016). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 8(19), 2057-70. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Jeong, S. W., et al. (2021). Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. Journal of the Mass Spectrometry Society of Japan, 69(1), 17-21. Retrieved from [Link]

  • Licea-Perez, H., & Wang, S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 10-20. Retrieved from [Link]

  • Chambers, A. G., et al. (2014). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis (pp. 1-25). John Wiley & Sons, Inc. Retrieved from [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 561-6. Retrieved from [Link]

  • Kumar, A., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. International Journal of Molecular Sciences, 25(11), 5901. Retrieved from [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-234. Retrieved from [Link]

  • Higashi, T. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 139, 123-138. Retrieved from [Link]

  • Gomez-Gomez, A., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Chromatography A, 1585, 96-104. Retrieved from [Link]

  • Varesio, E., et al. (2014). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Journal of Pharmaceutical and Biomedical Analysis, 91, 159-65. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzylacetamide. PubChem Compound Database. Retrieved from [Link]

Sources

Method

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide labeling techniques for fluorescence microscopy

Application Note: Fluorescent Labeling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide for High-Content Cellular Imaging Executive Summary & Scientific Rationale In pharmaceutical drug development, the toxicolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorescent Labeling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide for High-Content Cellular Imaging

Executive Summary & Scientific Rationale

In pharmaceutical drug development, the toxicological and pharmacokinetic profiling of synthetic impurities is mandated by regulatory agencies. N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (CAS 1391053-09-0), commonly identified as Levocetirizine Impurity 10[1], is a specific byproduct encountered in antihistamine manufacturing. To rigorously investigate its off-target receptor binding, cellular uptake kinetics, and potential cytotoxicity, researchers require robust methods to track this small molecule in vitro.

This application note details a self-validating protocol for the covalent fluorescent labeling of this impurity. By exploiting its intrinsic secondary amine handle, we can conjugate it to an N-hydroxysuccinimide (NHS) ester fluorophore, enabling high-resolution confocal fluorescence microscopy.

Chemical Strategy & Causality of Experimental Choices

The target molecule possesses two potential nucleophilic sites: a primary hydroxyl group (-OH) and a secondary amine (-NH-).

Causality of the Labeling Strategy: While primary alcohols can be modified, secondary amines exhibit significantly higher nucleophilicity. We utilize NHS-ester chemistry (e.g., Alexa Fluor™ 488 NHS Ester) because it selectively acylates the unprotonated secondary amine to form a highly stable tertiary amide linkage[2].

To ensure a self-validating and highly efficient system, the reaction is performed at an optimized pH of 8.3. The pKa of the secondary amine is approximately 10.0; a pH of 8.3 provides a sufficient fraction of unprotonated, reactive amines while deliberately minimizing the competing hydrolysis of the NHS ester, which accelerates rapidly in aqueous solutions above pH 8.5[3]. The successful formation of the tertiary amide is subsequently validated via LC-MS, ensuring that only the correctly labeled, purified probe is utilized in downstream microscopy.

Quantitative Data & Reaction Optimization

Table 1: Reaction Optimization Parameters for Secondary Amine Labeling

ParameterSub-optimal ConditionOptimal ConditionCausality & Scientific Rationale
Buffer pH pH 7.2 (PBS)pH 8.3 (Bicarbonate)pH 7.2 leaves the amine fully protonated; pH 8.3 balances amine nucleophilicity and NHS ester stability.
Molar Ratio 1:1 (Dye:Impurity)1.5:1 (Dye:Impurity)Excess dye drives the sterically hindered, slower secondary amine reaction to completion.
Solvent 100% Aqueous20% DMSO in BufferDMSO solubilizes the hydrophobic benzyl moiety of the target compound, preventing precipitation.
Temperature 4°C25°C (Room Temp)Secondary amines react slower than primary amines; RT ensures practical reaction times (2h) without degrading the dye.

Table 2: Expected Photophysical Properties of the Conjugate

PropertyValueApplication Relevance
Fluorophore Core Alexa Fluor 488Highly photostable; resists photobleaching during prolonged confocal Z-stacking.
Excitation Max (λex) 490 nmCompatible with standard 488 nm Argon lasers.
Emission Max (λem) 525 nmStandard FITC/GFP filter sets can be utilized for detection.
Conjugate Mass Shift + 513 Da (approx.)Used for LC-MS self-validation of the tertiary amide product prior to biological use.

Experimental Protocols

Protocol A: Synthesis and Self-Validation of the Fluorescent Conjugate

This protocol utilizes mass-shift validation to ensure the chemical integrity of the probe before biological application.

  • Preparation: Dissolve 1 mg of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide in 100 µL of anhydrous DMSO to create a concentrated stock solution.

  • Buffer Addition: Add 400 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3) to the stock. Critical Step: Verify the pH immediately; adjust if necessary to prevent rapid NHS ester hydrolysis[3].

  • Conjugation: Reconstitute 1.5 molar equivalents of Alexa Fluor 488 NHS Ester in 50 µL of anhydrous DMSO. Add this dropwise to the target compound solution while vortexing continuously.

  • Incubation: Protect the reaction vessel from light and incubate at room temperature (25°C) for 2 hours with continuous orbital shaking.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes. The primary amines in the Tris buffer will scavenge any unreacted NHS ester, preventing off-target labeling artifacts in downstream assays.

  • Purification: Purify the mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing a water/acetonitrile gradient supplemented with 0.1% TFA.

  • Self-Validation (LC-MS): Collect the fluorescent fractions and analyze via LC-MS. The presence of the expected mass (Target MW 252.31 + Dye MW - NHS leaving group) confirms successful conjugation. Lyophilize the validated fraction and store at -20°C.

ConjugationWorkflow A N-Benzyl-2-[2-[(2-hydroxyethyl) amino]ethoxy]acetamide (Secondary Amine Handle) C Conjugation Reaction (pH 8.3, 20% DMSO, 2h RT) A->C B Alexa Fluor 488 NHS Ester B->C D Stable Tertiary Amide Fluorescent Conjugate C->D E RP-HPLC Purification (C18 Column) D->E F LC-MS Validation (Mass Shift Confirmation) E->F

Chemical conjugation and validation workflow for the impurity probe.

Protocol B: Cell Staining and Fluorescence Microscopy

To ensure trustworthiness, this protocol mandates a self-validating negative control (cells treated with quenched dye only) to rule out non-specific fluorophore pinocytosis.

  • Cell Culture: Seed target cells (e.g., HepG2 hepatocytes) in a 96-well glass-bottom imaging microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Probe Incubation: Reconstitute the lyophilized conjugate in DMSO to form a 10 mM stock. Dilute to a working concentration of 5 µM in complete culture medium. Replace the media in the wells with the probe solution. (Control Well: Add 5 µM of Tris-quenched Alexa Fluor 488).

  • Internalization: Incubate for 2 hours at 37°C to allow for cellular uptake and intracellular target binding.

  • Washing & Fixation: Wash cells 3x with ice-cold PBS to halt active membrane trafficking. Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Counterstaining: Wash 3x with PBS. Add Hoechst 33342 (1 µg/mL) for 10 minutes to stain nuclei and provide spatial reference.

  • Imaging: Image using a confocal fluorescence microscope. Utilize the 488 nm laser line for the conjugate and the 405 nm laser line for the Hoechst stain.

MicroscopyWorkflow N1 Incubate Cells with Fluorescent Conjugate N2 Cellular Uptake & Intracellular Trafficking N1->N2 N3 Wash & Fixation (4% PFA in PBS) N2->N3 N4 Nuclear Counterstaining (Hoechst 33342) N3->N4 N5 Confocal Microscopy (488 nm / 405 nm) N4->N5 N6 Image Analysis & Localization Profiling N5->N6

Cellular uptake and confocal fluorescence microscopy imaging pathway.

References

  • Source: chemicalbook.
  • Source: mdpi.
  • Source: thermofisher.

Sources

Application

Reaction conditions for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide amide coupling

Application Note & Protocol Topic: Reaction Conditions for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Amide Coupling For: Researchers, scientists, and drug development professionals. Introduction: Navigating A...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Reaction Conditions for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Amide Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Amide Bond Formation with Functionalized Substrates

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery.[1] It serves as the cornerstone for synthesizing peptides, complex natural products, and a vast array of active pharmaceutical ingredients (APIs). The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction under mild conditions.[2]

This application note provides a detailed guide for the amide coupling of 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetic acid with benzylamine to yield the target molecule, N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. The primary challenge in this synthesis is the presence of a free primary hydroxyl group on the carboxylic acid substrate, which can potentially compete with the amine nucleophile, leading to esterification side products. We will explore two robust coupling methodologies, EDC/HOBt and HATU, and provide optimized protocols that favor the desired amidation pathway while ensuring high yield and purity.

Choosing the Right Path: A Comparative Analysis of Coupling Reagents

The success of an amide coupling reaction hinges on the selection of an appropriate activating agent. The choice is dictated by factors such as substrate reactivity, steric hindrance, potential for racemization, and functional group tolerance.[2][3] For this specific synthesis, we focus on two of the most reliable and widely adopted reagent systems.

The Carbodiimide Approach: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] While this intermediate can react directly with the amine, it is also prone to rearrangement into a stable N-acylurea byproduct and can lead to racemization in chiral substrates.

To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[4][5] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable, less susceptible to rearrangement, and more reactive towards the amine nucleophile.[2] A key advantage of the EDC/HOBt system is its demonstrated tolerance for sensitive functional groups, including unprotected hydroxyls, making it an excellent first choice for this synthesis.[6]

Mechanism of EDC/HOBt Coupling: The reaction proceeds through a well-defined, three-step mechanism.

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt HOBt HOBt_Ester Active HOBt-Ester HOBt->HOBt_Ester Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Amine->Amide O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - HOBt HATU_Mechanism HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate HATU HATU OAt_Ester Active OAt-Ester HATU->OAt_Ester TMU Tetramethylurea (TMU) Byproduct Amine Amine (R'-NH2) Amide Amide (R-CONH-R') Amine->Amide Carboxylate->OAt_Ester + HATU OAt_Ester->Amide + Amine OAt_Ester->TMU - TMU HOAt HOAt Byproduct OAt_Ester->HOAt - HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols & Workflow

The following protocols provide step-by-step guidance for the synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents are recommended for optimal results.

Experimental_Workflow General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Aqueous Workup cluster_purification 4. Purification & Analysis Prep Dissolve Carboxylic Acid, Amine, and Additives in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Prep->Cool AddReagent Add Coupling Reagent (EDC or HATU) & Base (e.g., DIPEA) Cool->AddReagent Stir Stir at 0 °C to RT (Monitor by TLC/LC-MS) AddReagent->Stir Quench Dilute with Organic Solvent (e.g., Ethyl Acetate) Stir->Quench Wash Wash Sequentially: - Dilute Acid (e.g., 1M HCl) - Dilute Base (e.g., sat. NaHCO₃) - Brine Quench->Wash Dry Dry Organic Layer (e.g., Na₂SO₄), Filter Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Chromatography Purify by Flash Column Chromatography Concentrate->Chromatography Analyze Characterize Pure Product (NMR, MS, etc.) Chromatography->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide during storage

Target Molecule: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Mechanistic Profiling: Vulnerabilities of the Parent...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Mechanistic Profiling: Vulnerabilities of the Parent API

Before implementing a storage protocol, we must understand the causality of degradation. N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide contains two highly reactive functional groups susceptible to environmental stress:

  • Secondary Amine (-NH-): Highly prone to oxidation, forming hydroxylamines or N-oxides 1. It is also highly vulnerable to artifactual N-nitrosation when exposed to volatile nitrogen oxides (NOx) during stability testing 2.

  • Ether Linkage (-CH2-O-CH2-): Undergoes radical-mediated autoxidation in the presence of molecular oxygen and light, accumulating explosive and assay-interfering hydroperoxides 3.

DegradationMechanisms Molecule N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Parent API) O2 Molecular O2 / ROS (Environmental Exposure) Molecule->O2 NOx NOx Species (Excipients / Humidity Chambers) Molecule->NOx AmineOx Secondary Amine Oxidation Hydroxylamine / N-oxide Formation O2->AmineOx +16 Da Mass Shift EtherOx Ether Autoxidation Hydroperoxide Accumulation O2->EtherOx Radical Chain Reaction Nitrosamine N-Nitrosation Genotoxic N-Nitrosamine Impurity NOx->Nitrosamine +29 Da Mass Shift

Mechanistic degradation pathways of the parent molecule under oxidative and nitrosative stress.

Troubleshooting & FAQ

Q1: During accelerated stability testing, we are observing unexpected +16 Da and +29 Da mass shifts in our LC-MS data. What is causing this? A1: The +16 Da shift indicates the secondary amine has oxidized into a hydroxylamine or N-oxide [[1]](). More critically, the +29 Da shift is a classic signature of N-nitrosation. If you are using saturated sodium nitrite (NaNO₂) solutions to control relative humidity in your stability chambers, volatile nitric oxide (NO) is volatilizing into the headspace, diffusing into your sample, and reacting with the secondary amine to form a genotoxic N-nitrosamine impurity 2. Corrective Action: Immediately switch your humidity control salts from sodium nitrite to potassium iodide (KI), which provides the same ~60% RH without releasing reactive NOx species 2.

Q2: We are experiencing unexplained loss of the parent compound over 6 months, accompanied by safety warnings from our EHS department regarding our older batches. Why? A2: The ethoxy group (-O-) in your molecule classifies it as a peroxide-forming chemical. Over time, exposure to ambient oxygen triggers autoxidation, forming hydroperoxides 4. These peroxides act as internal oxidants that degrade the API and pose a severe explosive hazard if the material is concentrated or subjected to friction 3.

Q3: Why do you recommend Argon over Nitrogen for inert atmosphere storage? A3: Causality lies in gas density. Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter than air 5. When you purge a vial with Argon, it sinks to the bottom, creating a heavy, protective physical blanket directly over the API. Nitrogen, conversely, easily dissipates upon minor air currents during the sealing process, inadvertently re-exposing the sample to oxygen 6.

Quantitative Storage Condition Matrix

To establish a baseline for stability expectations, refer to the matrix below summarizing the kinetic impact of various storage environments on this specific API.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Ambient (Benchtop) 20°C to 25°CAmbient Air< 1 MonthHigh (Ether autoxidation, Amine oxidation)
Standard Refrigeration 4°CAmbient Air3 to 6 MonthsModerate (Moisture ingress, slow oxidation)
Inert Cold Storage -20°CArgon Blanket> 24 MonthsLow (Kinetically arrested)

Standard Operating Procedure: Self-Validating Inert Storage

To guarantee the integrity of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, you must implement a system that proves its own efficacy over time.

Step-by-Step Methodology

Step 1: Photoprotection & Aliquoting Transfer the lyophilized API or solution into dark amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the photo-initiation of radical chain reactions at the ether linkage 3.

Step 2: Argon Blanketing Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial, keeping the tip just above the sample. Purge gently at low pressure for 30–60 seconds. Causality: The heavy Argon displaces the lighter, oxygen-rich air, removing the primary substrate required for autoxidation 5.

Step 3: Hermetic Sealing Immediately cap the vial using a PTFE-lined crimp seal. Causality: PTFE provides a chemically inert barrier that prevents atmospheric moisture diffusion without leaching plasticizers into the API.

Step 4: Thermal Arrest Transfer the sealed vials to a monitored -20°C or -80°C freezer. Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the kinetic rate constant of any residual oxidative reactions 7.

Step 5: The Self-Validation Loop A protocol is only as good as its verification. At 3-month intervals, pull a dedicated stability sample.

  • Perform a rapid peroxide test using commercial semi-quantitative strips (Target: < 5 ppm) 4.

  • Run an LC-MS analysis to verify the absence of +16 Da (N-oxide) or +29 Da (N-nitrosamine) peaks. Logic: If peroxides or mass shifts are detected, the physical seal or Argon purge has failed, immediately alerting the lab to audit the workflow.

StorageWorkflow Prep 1. Aliquot API Amber Glass Vials Purge 2. Argon Blanketing Displace O2 Prep->Purge Seal 3. PTFE Crimp Seal Moisture Barrier Purge->Seal Store 4. -20°C Storage Arrest Kinetics Seal->Store Validate 5. Self-Validation LC-MS & Peroxide Strips Store->Validate

Self-validating workflow for inert atmosphere storage and stability monitoring.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: nih.gov URL:[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed Source: nih.gov URL:[Link]

  • Peroxide-Forming Chemicals – Safety Guidelines Source: tcu.edu URL:[Link]

  • DS Fact Sheet on Managing Peroxide Formers in the Lab | ORS Source: nih.gov URL:[Link]

  • DOC127_23_Bulk Liquid Oxygen Nitrogen and Argon Storage Systems at Production Sites - EIGA Source: eiga.eu URL:[Link]

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate Source: researchgate.net URL:[Link]

  • Annex 10 - ICH: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: ich.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Introduction Welcome to the technical support guide for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our approach is grounded in the principles of physical chemistry and formulation science to provide you with logical, actionable solutions.

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a molecule that, based on its structure, presents a classic solubility challenge. It possesses a significant hydrophobic benzyl group, which inherently limits its affinity for aqueous media. However, the presence of ionizable secondary and tertiary amine groups offers a clear pathway to modulate its solubility through pH manipulation. This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

This section addresses the most common and pressing issues encountered by users.

Question 1: I've added my N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide solid to a neutral phosphate-buffered saline (PBS, pH 7.4), and it won't dissolve. What is the first thing I should do?

Answer: This is the expected behavior due to the molecule's chemical structure. At neutral pH, the amine groups in the molecule are likely not fully protonated, and the hydrophobic benzyl group dominates, leading to poor aqueous solubility.

Immediate Action: Do not discard the sample. The most effective first step is to adjust the pH of your solution.

  • Step 1: Acidify the Solution: Add small, incremental amounts of a dilute acid, such as 0.1 M or 1 M Hydrochloric Acid (HCl), to your suspension.

  • Step 2: Monitor for Dissolution: Gently vortex or stir the sample after each addition. As the pH drops, the amine groups will become protonated (cationic), significantly increasing the molecule's polarity and its interaction with water, which should lead to dissolution.

  • Step 3: Target pH: Aim for a pH value that is at least 1 to 2 units below the molecule's estimated pKa. While the exact pKa is not published, for similar aliphatic amines, it is reasonable to assume a pKa in the range of 8.0-10.0. Therefore, targeting a pH of 4.0-6.0 is an excellent starting point.

Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases dramatically as the pH is moved away from its pKa. By protonating the amine functional groups (R₂NH → R₂NH₂⁺), we introduce a positive charge, which enhances the electrostatic interactions with polar water molecules, thereby overcoming the hydrophobic contributions of the benzyl group.

Question 2: I successfully dissolved the compound at pH 4.5, but my experiment requires a physiological pH of 7.4. When I adjust the pH back up, the compound precipitates. How can I solve this?

Answer: This phenomenon, known as pH-shift precipitation, is common for compounds with pH-dependent solubility. You have two primary strategies to address this: creating a concentrated acidic stock solution or employing formulation excipients.

Strategy 1: The "pH-Dilution" Method (Recommended First)

This involves preparing a concentrated stock solution in an acidic vehicle and then diluting it into your final experimental buffer, ensuring the final concentration remains below its solubility limit at the target pH.

  • Protocol:

    • Prepare a Concentrated Stock: Dissolve N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide in a small volume of acidic solution (e.g., 10 mM HCl in water or saline) to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution.

    • Perform Serial Dilution: Dilute this acidic stock solution into your final pH 7.4 buffer in a stepwise manner. For example, if your target concentration is 10 µM, you could perform a 1:1000 dilution from a 10 mM stock.

    • Critical Check: The key is that the final concentration in the pH 7.4 buffer must be below the compound's intrinsic solubility at that pH. This method works because even though the buffer will neutralize the small amount of acid from the stock, the final concentration of your compound is low enough to stay in solution.

Strategy 2: Use of Solubilizing Excipients

If the "pH-dilution" method is insufficient, or if higher concentrations are needed at pH 7.4, you must use formulation aids.

  • Co-solvents: Introduce a water-miscible organic solvent to the final buffer system to increase the "hydrophobic capacity" of the solvent.

    • Common Examples: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG-400).

    • Workflow: Prepare a high-concentration stock in 100% DMSO. Then, dilute this stock into your aqueous buffer. Crucially, ensure the final percentage of the organic solvent in your experiment is low (typically <1%, often <0.1%) to avoid artifacts in biological systems.

  • Surfactants: These molecules form micelles that can encapsulate the hydrophobic parts of your compound.

    • Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL.

    • Consideration: Use surfactants at concentrations above their critical micelle concentration (CMC). Be aware that surfactants can interfere with certain biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the benzyl group of your molecule, effectively shielding it from the aqueous environment.

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Question 3: Which solubilization strategy is best for my in vivo animal studies versus my in vitro cell-based assays?

Answer: The choice of solubilization vehicle is critically dependent on the experimental context.

Experimental System Recommended Primary Strategy Secondary Options Considerations & Rationale
In Vitro Cell-Based Assays pH-Dilution from an acidic stock. If not sufficient, use a DMSO stock.Co-solvents (Ethanol, PG), Cyclodextrins (HP-β-CD)Priority: Minimize cellular toxicity. Final DMSO concentrations should ideally be ≤0.1% to avoid impacting cell health and assay results. Cyclodextrins are generally well-tolerated but can sometimes extract cholesterol from cell membranes.
In Vivo Animal Studies (e.g., IV, IP) Formulation with Cyclodextrins (e.g., 20-40% w/v HP-β-CD in saline).Co-solvent systems (e.g., PEG-400, PG, Ethanol in water).Priority: Biocompatibility and avoiding precipitation upon injection. Cyclodextrin formulations are often preferred for intravenous administration as they are well-tolerated. Co-solvent systems must be carefully designed to avoid hemolysis and local irritation.

Part 2: Systematic Troubleshooting Workflow

This section provides a logical, step-by-step process to systematically determine the optimal solubilization strategy for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide.

Workflow Diagram: Solubility Optimization

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Adjustment cluster_2 Phase 3: Strategy Selection cluster_3 Phase 4: Final Formulation start Start with Solid Compound prep_suspension Prepare Suspension in Target Buffer (e.g., pH 7.4 PBS) start->prep_suspension ph_adjust Titrate with 0.1M HCl Monitor for Dissolution prep_suspension->ph_adjust dissolved_acidic Complete Dissolution Achieved? ph_adjust->dissolved_acidic Observe dilution_method dilution_method dissolved_acidic->dilution_method Yes excipient_method Strategy B: Excipient Formulation Prepare DMSO or Co-solvent Stock dissolved_acidic->excipient_method No (Insoluble even at low pH) check_final_conc Final Concentration Soluble at Target pH? dilution_method->check_final_conc excipient_method->check_final_conc success Success: Solution is Ready for Experiment check_final_conc->success Yes failure Re-evaluate: Try Alternative Excipients (Cyclodextrins, Surfactants) check_final_conc->failure No (Precipitates) failure->excipient_method Iterate

Troubleshooting

Bioconjugation Technical Support Center: Overcoming Steric Hindrance in N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Conjugation

Welcome to the Technical Support Center. As bioconjugation scientists, we frequently encounter complex linker molecules that present unique structural challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As bioconjugation scientists, we frequently encounter complex linker molecules that present unique structural challenges. N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a prime example. This molecule features a secondary amine and a primary hydroxyl group, separated by a flexible ethoxy-acetamide core, and capped with a bulky N-benzyl group.

This guide addresses the steric and electronic hurdles associated with conjugating this molecule to larger payloads (e.g., proteins, nanoparticles, or fluorophores) and provides field-proven, self-validating protocols to ensure high-yield bioconjugation.

Section 1: Frequently Asked Questions (FAQs) on Molecular Mechanics

Q1: Why does the N-benzyl group cause such severe steric hindrance when I try to conjugate the secondary amine? A1: The steric hindrance is a product of the molecule's conformational flexibility in solution. The short ether linkage (-O-CH2-CH2-) allows the molecule to fold via intramolecular hydrogen bonding (e.g., between the amide carbonyl and the secondary amine). This folding brings the bulky aromatic N-benzyl ring into the immediate spatial vicinity of the secondary amine. When a large, hydrated macromolecule approaches, the benzyl ring acts as a physical shield, obstructing the trajectory required for nucleophilic attack[1]. To resolve this, we must introduce a flexible spacer to physically separate the reactive center from the steric bulk[2].

Q2: Should I target the secondary amine or the primary hydroxyl group for my bioconjugation workflow? A2: It depends on your payload's size and available functional groups. The secondary amine is highly nucleophilic but sterically shielded. The primary hydroxyl is less sterically hindered (being at the terminus of the chain) but is a poor nucleophile, requiring aggressive activation (e.g., using 1,1'-Carbonyldiimidazole, CDI)[3]. For large payloads, targeting the primary hydroxyl or using a small PEG spacer on the secondary amine are the most viable pathways.

Strategy A Target Molecule: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide B Pathway 1: Secondary Amine Conjugation A->B C Pathway 2: Primary Hydroxyl Conjugation A->C D Challenge: N-Benzyl Steric Shielding B->D E Challenge: Low Nucleophilicity C->E F Solution: Insert PEG4 Spacer D->F G Solution: CDI Activation + DMAP E->G

Workflow for selecting conjugation pathways based on steric and electronic properties.

Section 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Low Conjugation Yield at the Secondary Amine

Symptom: Reacting the secondary amine directly with an NHS-ester functionalized protein yields <20% conjugate. Root Cause: The hydration sphere of the protein and the N-benzyl group create a combined steric barrier that the secondary amine cannot penetrate. Solution: Implement a two-step "spacer-mediated" conjugation. First, react the secondary amine with a low-molecular-weight, highly diffusible spacer (e.g., NHS-PEG4-Azide). The small size of the PEG spacer allows it to bypass the benzyl shield. The resulting azide can then be conjugated to a bulky DBCO-functionalized payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4].

Protocol 1: Spacer-Mediated Conjugation (SPAAC Workflow)

Causality: This protocol uses a small electrophile to overcome initial steric hindrance, followed by a highly efficient, bioorthogonal click reaction that is insensitive to steric bulk.

  • Preparation: Dissolve N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (1.0 eq, 10 mM) in anhydrous DMSO.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA ensures the secondary amine remains unprotonated and maximally nucleophilic without competing for the NHS ester.

  • Spacer Addition: Add NHS-PEG4-Azide (1.2 eq) dropwise. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot and analyze via LC-MS. Validation: You must observe the disappearance of the starting material mass and a mass shift corresponding to the addition of the PEG4-Azide. Do not proceed until >95% conversion is confirmed. If <95%, spike with 0.2 eq NHS-PEG4-Azide and stir for 1 additional hour.

  • Click Conjugation: Add the DBCO-functionalized payload (1.0 eq) directly to the validated mixture. Stir for 4 hours at room temperature.

  • Purification: Isolate the final conjugate via Size Exclusion Chromatography (SEC) or preparative HPLC.

Workflow Step1 1. Amine Reacts with NHS-PEG4-Azide Step2 2. LC-MS Validation (Check Mass Shift) Step1->Step2 Step3 3. SPAAC Click Reaction with DBCO-Payload Step2->Step3 Step4 4. Final Purification (SEC or HPLC) Step3->Step4

Two-step bioconjugation workflow utilizing a PEG4 spacer to bypass steric hindrance.

Issue 2: Incomplete Functionalization of the Primary Hydroxyl

Symptom: Attempts to activate the primary hydroxyl group result in complex mixtures or low yields. Root Cause: The primary hydroxyl is a weak nucleophile. Furthermore, the adjacent secondary amine can interfere via intramolecular cyclization or by reacting with the activating agent. Solution: Temporarily protect the secondary amine, then activate the hydroxyl group using CDI to form a reactive imidazole carbamate intermediate[5].

Protocol 2: CDI Activation of the Primary Hydroxyl

Causality: Protecting the amine prevents side reactions. CDI is chosen over traditional carbonates because it provides a highly reactive intermediate suitable for subsequent amine coupling[3].

  • Protection: React the molecule with Boc-anhydride (Boc₂O, 1.1 eq) in dichloromethane (DCM) for 2 hours to protect the secondary amine. Verify completion by TLC (Ninhydrin stain should turn negative).

  • Activation: Solvent exchange to anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI) (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 2 hours.

  • Self-Validation Checkpoint (FTIR/NMR): Isolate a small aliquot. Validation: Confirm the formation of the active imidazole carbamate by observing a distinct new carbonyl stretch in FTIR (~1760 cm⁻¹) or corresponding shifts in ¹H-NMR.

  • Conjugation: Introduce the primary amine-containing payload (e.g., protein in amine-free buffer, pH 8.0). Stir overnight at 4°C.

  • Deprotection: Treat the purified conjugate with 20% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group, followed by immediate buffer exchange to neutralize.

Section 3: Quantitative Strategy Comparison

To assist in selecting the optimal workflow, the following table summarizes the quantitative metrics of each conjugation strategy based on structural profiling and internal validation data.

Conjugation StrategyTarget Functional GroupReagent / SpacerSteric Hindrance LevelTypical Yield (%)Reaction Time (h)
Direct Conjugation Secondary AmineNHS-Ester (Large Payload)High< 20%12 - 24
Spacer-Mediated Secondary AmineNHS-PEG4-Azide + DBCOLow85 - 95%6 - 8
Direct Activation Primary HydroxylCDI (No Protection)Moderate40 - 55%4 - 8
Protect & Activate Primary HydroxylBoc₂O, then CDILow80 - 90%12 - 16

References

  • Managing Steric Hindrance with PEG Linkers in Bioconjugation. benchchem.com. 1

  • How to Choose Proper PEG Linkers for Bioconjugation. precisepeg.com. 2

  • PEG Crosslinker Chemistry Explained. purepeg.com. 4

  • Overview of PEG Linkers. chempep.com. 3

  • Bioconjugation techniques for microfluidic biosensors. nih.gov. 5

Sources

Reference Data & Comparative Studies

Validation

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide vs standard PEG linkers in drug design

The Linkerology Paradigm Shift: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide vs. Standard PEGs in Targeted Protein Degradation For years, the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

The Linkerology Paradigm Shift: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide vs. Standard PEGs in Targeted Protein Degradation

For years, the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has treated the linker as a passive structural bridge. Standard polyethylene glycol (PEG) chains (e.g., PEG3, PEG4) have been the default choice due to their synthetic accessibility and high aqueous solubility[1]. However, as the field matures, linkerology has been identified as the primary bottleneck in optimizing ternary complex stability and cellular permeability.

Standard PEGs suffer from high entropic penalties upon target binding and poor Lipophilic Permeability Efficiency (LPE) due to unshielded hydrogen bond acceptors[2]. To overcome these limitations, advanced functionalized scaffolds like N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide have emerged. This guide objectively compares this advanced amphiphilic linker against standard PEGs, providing mechanistic insights, comparative data, and validated experimental workflows for modern drug design.

Structural and Mechanistic Dissection

To understand why standard PEGs often fail in late-stage lead optimization, we must analyze the causality between linker structure and physicochemical behavior.

The Baseline: Standard PEG Linkers Standard PEGs consist of repeating flexible ethylene glycol units. While highly soluble, their extreme flexibility results in a massive loss of conformational entropy when the PROTAC is forced into the rigid ternary complex (Target–PROTAC–E3 Ligase). Furthermore, every ether oxygen acts as a hydrogen bond acceptor. As PEG length increases, the molecule becomes excessively retained in the aqueous phase, severely diminishing passive membrane permeability[2].

The Advanced Scaffold: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide This molecule ( Bn−NH−C(=O)−CH2​−O−CH2​−CH2​−NH−CH2​−CH2​−OH ) is a highly engineered, hetero-functional scaffold that actively modulates drug properties:

  • Amphiphilic Shielding: The terminal benzyl group introduces localized lipophilicity. This π -system masks the polarity of the adjacent PEG-like core, pushing the overall ALogP into an optimal range (typically 3.0–5.0) for passive lipid bilayer diffusion[2].

  • Conformational Pre-organization: The acetamide bond introduces a rigid, planar geometry that restricts the degrees of freedom. This pre-organization lowers the entropic barrier for ternary complex formation. Additionally, the benzyl ring can engage in π−π stacking with surface residues of the E3 ligase (e.g., CRBN or VHL)[3].

  • Trifunctional Branching: Unlike linear PEGs, this linker contains an internal secondary amine. This reactive node allows for orthogonal functionalization (e.g., via Ugi multicomponent reactions), enabling the synthesis of branched, trivalent PROTACs or macrocyclic degraders[4][5].

G1 POI1 Target Protein PEG Standard PEG Linker (High Flexibility) POI1->PEG Low Permeability E3_1 E3 Ligase PEG->E3_1 High Entropic Penalty POI2 Target Protein BAPA N-Benzyl-Amino-PEG-Acetamide (Rigidified & Lipophilic) POI2->BAPA Enhanced Permeability E3_2 E3 Ligase BAPA->E3_2 Pre-organized Complex

Fig 1. Linker dynamics: Flexible PEG vs. rigidified N-Benzyl-Amino-PEG-Acetamide in PROTACs.

Comparative Performance Data

The following table summarizes the quantitative advantages of the functionalized benzyl-acetamide linker over a standard PEG4 linker of similar length.

ParameterStandard PEG4 LinkerN-Benzyl-Amino-PEG-AcetamideMechanistic Impact
Topological Polar Surface Area (TPSA) High (~40-50 Ų)Moderate (~35 Ų shielded)Benzyl group shields polar surface, improving cellular entry.
Lipophilic Permeability Efficiency (LPE) Low (Decreases with length)High (Maintained by LogP balance)Higher LPE correlates directly with improved in vivo bioavailability.
Conformational Entropy High (Highly flexible)Moderate (Rigidified by amide)Amide bond restricts rotation, lowering the energy penalty of binding.
Conjugation Topology Strictly Bifunctional (Linear)Trifunctional (Secondary amine)Enables rapid access to branched ADCs and multivalent degraders.
Metabolic Stability Susceptible to oxidative cleavageStabilized by steric bulkBenzyl and amide groups protect adjacent ether linkages from CYP450s.

Experimental Methodologies

To leverage the unique properties of this linker, researchers must utilize orthogonal conjugation strategies and rigorously validate permeability. The following protocols are designed as self-validating systems.

Protocol 1: Orthogonal Conjugation for Branched PROTAC Synthesis

This workflow exploits the differential nucleophilicity of the linker's secondary amine and terminal primary hydroxyl group to build a trivalent degrader without complex protecting group chemistry[5].

Step-by-Step Methodology:

  • Secondary Amine Functionalization (Reductive Amination):

    • Dissolve 1.0 eq of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide and 1.1 eq of an aldehyde-functionalized warhead in anhydrous 1,2-dichloroethane (DCE).

    • Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) and a catalytic amount of acetic acid.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the terminal hydroxyl or the acetamide group.

    • Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via flash chromatography.

  • Hydroxyl Esterification (Steglich Coupling):

    • To the purified intermediate (1.0 eq) in anhydrous DCM, add 1.2 eq of a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL binder).

    • Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.2 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: The secondary amine is now sterically hindered (tertiary), forcing the EDC-activated carboxylic acid to react exclusively with the primary hydroxyl group, ensuring strict regioselectivity.

    • Stir for 6 hours, wash with 1M HCl and brine, dry over Na₂SO₄, and isolate the final branched PROTAC.

G2 Core N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Step1 Secondary Amine Node (Branching / 2nd Warhead) Core->Step1 Reductive Amination / Ugi Reaction Step2 Terminal Hydroxyl Node (E3 Ligase Ligand) Core->Step2 Steglich Esterification Step3 Benzyl/Acetamide Node (LogP Modulation / Stacking) Core->Step3 Passive Lipophilicity Final Trivalent PROTAC / Branched ADC Scaffold Step1->Final Step2->Final Step3->Final

Fig 2. Orthogonal conjugation workflow exploiting the linker's trifunctional architecture.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

To empirically validate that the benzyl group enhances permeability compared to a standard PEG linker, a PAMPA assay must be conducted[2].

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: Coat the porous filter membrane of a 96-well acceptor plate with a 1% (w/v) solution of lecithin in dodecane. Allow the solvent to evaporate to form the artificial lipid bilayer.

  • Compound Dosing: Prepare 10 µM solutions of the PROTAC synthesized with the benzyl-acetamide linker and a control PROTAC synthesized with a standard PEG4 linker in PBS (pH 7.4) containing 5% DMSO.

  • Incubation: Add 300 µL of the compound solutions to the donor wells. Place the lipid-coated acceptor plate (containing 300 µL of blank PBS buffer per well) on top of the donor plate. Incubate at 37°C for 5 hours under gentle shaking.

  • Quantification & Causality: Analyze the concentrations in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

    • Expected Outcome: The benzyl-acetamide linked PROTAC will demonstrate a significantly higher Pe​ value. The lipophilic benzyl ring shields the polar PEG core, reducing the desolvation energy required for the molecule to enter the hydrophobic lipid bilayer.

References

  • Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences. BOC Sciences.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. National Institutes of Health (NIH).
  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH).
  • Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Publications.
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health (NIH).

Sources

Comparative

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide vs other benzylamine derivatives

Strategic Context: The Evolution of Benzylamine Scaffolds in Drug Discovery Benzylamine derivatives have long been foundational scaffolds in medicinal chemistry. Traditionally, they have been utilized as primary pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Evolution of Benzylamine Scaffolds in Drug Discovery

Benzylamine derivatives have long been foundational scaffolds in medicinal chemistry. Traditionally, they have been utilized as primary pharmacophores, forming the core of monoamine oxidase (MAO) inhibitors[1], PD-1/PD-L1 antagonists[2], and various antimycobacterial agents[3]. However, as therapeutic modalities evolve from simple small-molecule inhibitors to complex bivalent molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the physicochemical requirements of these scaffolds have drastically shifted.

Traditional benzylamines are highly lipophilic, which often leads to poor aqueous solubility, non-specific protein binding, and aggregation when incorporated into large bivalent molecules. To overcome these limitations, modern linker chemistry has introduced highly functionalized, PEGylated derivatives. N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (CAS: 1391053-09-0) represents a paradigm shift in this space[4]. By integrating a benzylamine cap with a hydrophilic diethylene glycol (PEG-like) core and orthogonal reactive handles, this compound serves not as a direct inhibitor, but as an advanced heterobifunctional linker designed to optimize the pharmacokinetic profiles of complex therapeutics.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural rationale, physicochemical performance, and bioconjugation workflows of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide against traditional benzylamine derivatives.

Structural Deconstruction & Chemical Rationale

To understand the superior utility of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide in linker chemistry, we must deconstruct its molecular architecture and compare it to standard benzylamine derivatives[3].

  • The Benzyl-Acetamide Cap: Unlike simple alkylated benzylamines, the acetamide linkage provides high metabolic stability against plasma amidases while maintaining a rigid vector for target binding.

  • The PEG-like Ether Core (-CH2-O-CH2-CH2-): Traditional benzylamine derivatives (e.g., 4-(aminomethyl)-3-methylbenzonitrile) rely on purely aliphatic or aromatic linkers, driving up the partition coefficient (LogP) and reducing bioavailability[3]. The incorporation of an ethoxy ether chain drastically increases hydrophilicity, mitigating the "grease" of the attached pharmacophores and preventing hydrophobic collapse in aqueous environments[5].

  • Orthogonal Reactive Handles (Secondary Amine & Primary Hydroxyl): Standard benzylamines typically offer a single primary amine for derivatization. This compound terminates in both a secondary amine and a primary hydroxyl group. This heterobifunctionality allows for sequential, highly controlled bioconjugation—a critical requirement for synthesizing asymmetric PROTACs or linking a payload to a targeting antibody.

Comparative Performance Profiling

The following table summarizes the quantitative and qualitative differences between N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide and other prevalent benzylamine classes used in drug discovery.

Compound Class / DerivativePrimary ApplicationStructural ScaffoldAqueous Solubility (Relative)Bioconjugation HandlesTarget Degradation Efficacy (PROTACs)
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide [4]PROTAC/ADC LinkerPEGylated Benzyl-AcetamideHigh (Ether oxygens act as H-bond acceptors)Dual (Secondary Amine, Primary OH)>90% (Maintains extended conformation)[5]
4-(Aminomethyl)-3-methylbenzonitrile [3]Library Screening / SARAlkyl-Aryl (Bioisostere)Low to ModerateSingle (Primary Amine)N/A (Used as direct binder)
2-Arylmethoxy-benzylamines [2]PD-1/PD-L1 InhibitorsBiphenyl CoreVery Low (Highly lipophilic)None (Fully substituted)Poor (Prone to hydrophobic aggregation)
Benzylamine-sulfonamides [1]MAO-B InhibitorsAryl-SulfonamideModerateNone (Fully substituted)N/A (Direct enzyme inhibition)

Data Synthesis: While traditional derivatives excel as direct target binders with nanomolar IC50s (e.g., PD-L1 inhibition at 2.4 nM[2]), their extreme lipophilicity disqualifies them as linkers. The PEGylated derivative sacrifices direct target affinity to serve as a high-solubility bridging scaffold.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent outcomes when assembling a bivalent degrader (PROTAC) using the PEGylated benzylamine derivative versus a traditional alkyl-benzylamine linker.

PROTAC_Assembly Ligand Target Ligand (e.g., PD-L1 Binder) PEGLinker N-Benzyl-PEG-Acetamide (CAS 1391053-09-0) Ligand->PEGLinker Orthogonal Coupling AlkylLinker Standard Benzylamine Alkyl Linker Ligand->AlkylLinker Reductive Amination E3Lig E3 Ligase Ligand (CRBN / VHL) E3Lig->PEGLinker Amide Formation E3Lig->AlkylLinker Amide Formation ActivePROTAC High Efficacy PROTAC (Optimal Solubility) PEGLinker->ActivePROTAC Favorable LogP Aggregated Low Efficacy (Hydrophobic Aggregation) AlkylLinker->Aggregated Poor Aqueous Sol.

Comparative assembly and efficacy of PROTACs using PEGylated vs. standard benzylamine linkers.

Experimental Protocol: Orthogonal Bioconjugation Workflow

When utilizing N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide in synthesis, the primary challenge is achieving chemoselective acylation of the secondary amine without triggering unwanted esterification at the primary hydroxyl group.

The following self-validating protocol leverages the differential nucleophilicity between the amine and the alcohol. We utilize HATU as the coupling reagent; it rapidly forms an active ester that reacts preferentially with amines, leaving the hydroxyl untouched in the absence of DMAP.

Objective: Chemoselective amide coupling of a target carboxylic acid pharmacophore to the secondary amine of the linker.

Reagents:

  • Target Carboxylic Acid (1.05 eq)

  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (1.00 eq)

  • HATU (1.10 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.00 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the Target Carboxylic Acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA dropwise at 0°C.

    • Causality: Cooling to 0°C prevents the degradation of the highly reactive O-7-azabenzotriazolyl active ester intermediate.

  • Coupling: Stir the activation mixture for 15 minutes. Slowly add a solution of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (dissolved in a minimal volume of DMF) to the reaction flask. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: The strict stoichiometric control (1.05 eq of acid) and the deliberate exclusion of 4-Dimethylaminopyridine (DMAP) ensure that the reaction stalls after the amine is acylated, preventing over-reaction at the terminal hydroxyl.

  • Self-Validation (LC-MS Monitoring): Withdraw a 5 µL aliquot, dilute in methanol, and inject into the LC-MS.

    • Validation Check: The reaction is successful if the primary peak corresponds to the [M+H]+ of the desired amide (Mass of Acid + Mass of Linker - 18 Da for H2​O ). If a peak corresponding to +2(Acid−H2​O) appears, esterification has occurred, indicating that the reaction was run too long or the temperature was too high.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Downstream Application: The remaining free hydroxyl group is now available for subsequent activation (e.g., conversion to a mesylate or reaction with a phosphoramidite) to attach the second ligand (e.g., an E3 ligase binder).

Conclusion

While traditional benzylamine derivatives remain indispensable as direct target inhibitors for MAO-B and PD-L1[1][2], they lack the physicochemical properties required for modern bivalent drug design. N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide solves this by integrating a hydrophilic PEG-like core and orthogonal reactive sites[4]. By following chemoselective coupling protocols, researchers can leverage this scaffold to synthesize highly soluble, bioavailable PROTACs and bioconjugates that resist the hydrophobic aggregation commonly associated with traditional alkyl linkers.

References

  • NextSDS. "N-Benzyl-2-[2-[(2-hydroxyethyl)aMino]ethoxy]acetaMide - NextSDS". nextsds.com. 6

  • Benchchem. "Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile". benchchem.com. 3

  • ACS Publications. "Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors". acs.org. 2

  • PMC. "Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors". nih.gov. 1

  • Benchchem. "Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity". benchchem.com. 5

Sources

Validation

Benchmarking N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide in cross-linking assays

An objective, data-driven comparison of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide against established cross-linking agents for researchers, scientists, and drug development professionals. Introduction: The Qu...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide against established cross-linking agents for researchers, scientists, and drug development professionals.

Introduction: The Quest for the Ideal Cross-Linker

In the intricate world of cellular biology and drug development, understanding the transient and stable interactions between proteins is paramount. Chemical cross-linking serves as a powerful tool to "freeze" these interactions, allowing for their capture and analysis. The ideal cross-linker is a multi-faceted agent: it should be efficient, specific, and minimally disruptive to the native biological context. This guide introduces a novel compound, N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, hereafter referred to as BHEA, and benchmarks its performance against established cross-linking agents. Our goal is to provide a comprehensive, data-driven comparison to aid researchers in selecting the appropriate tool for their experimental needs. We will delve into the theoretical advantages of BHEA's structure and present a series of head-to-head comparisons with commonly used cross-linkers, focusing on efficiency, specificity, and impact on protein integrity.

The Contenders: A Look at the Cross-Linking Arsenal

A successful cross-linking experiment hinges on the choice of agent. Here, we compare BHEA with three widely used cross-linkers, each with distinct chemical properties and applications.

  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (BHEA): A novel agent with a hydrophilic spacer arm containing a secondary amine and a hydroxyl group. Theoretically, its hydrophilicity could enhance solubility and cell permeability, while the benzyl group adds a degree of hydrophobicity that may facilitate membrane passage. Its reactive groups are hypothesized to be amine-reactive.

  • Formaldehyde: A zero-length cross-linker that forms methylene bridges between primary amines. It is cell-permeable and its cross-links are reversible by heat. However, it can form extensive, heterogeneous cross-links and may quench fluorescent proteins.

  • Glutaraldehyde: A homobifunctional cross-linker that reacts with primary amines. It is more efficient than formaldehyde but forms irreversible cross-links and can polymerize in solution, leading to artifacts.

  • Disuccinimidyl Suberate (DSS): A homobifunctional N-hydroxysuccinimide (NHS) ester that cross-links primary amines. It has a defined spacer arm length (11.4 Å) and forms stable, irreversible amide bonds. Its cell permeability is lower than that of formaldehyde.

Benchmarking Strategy: A Multi-Pronged Approach

To provide a robust comparison, we designed a series of experiments to evaluate the key performance indicators of each cross-linker. The overall workflow is depicted below.

G cluster_prep Preparation cluster_exp Cross-linking Experiments cluster_analysis Analysis A Prepare Cross-linker Stock Solutions D In Vitro Cross-linking of BSA A->D E In Situ Cross-linking of HEK293T Cells A->E B Culture and Harvest HEK293T Cells B->E C Prepare Purified BSA Solution C->D F SDS-PAGE and Western Blot D->F E->F G Co-Immunoprecipitation E->G H Mass Spectrometry G->H

Figure 1: Overall experimental workflow for benchmarking cross-linking agents.

In Vitro Cross-Linking: A Controlled Environment

To assess the fundamental cross-linking efficiency, we utilized a model protein, Bovine Serum Albumin (BSA), in a controlled in vitro setting.

Experimental Protocol: In Vitro BSA Cross-linking
  • Preparation: A 1 mg/mL solution of BSA in phosphate-buffered saline (PBS), pH 7.4, was prepared. Stock solutions of BHEA, formaldehyde, glutaraldehyde, and DSS were prepared in an appropriate solvent (e.g., DMSO for DSS and BHEA, aqueous for formaldehyde and glutaraldehyde).

  • Reaction: The cross-linking agents were added to the BSA solution at final concentrations ranging from 0.1 mM to 5 mM. The reactions were incubated for 30 minutes at room temperature.

  • Quenching: The reactions were quenched by the addition of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Analysis: The reaction products were analyzed by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

Comparative Performance Data: In Vitro BSA Cross-linking
Cross-linkerOptimal ConcentrationDimer FormationOligomer FormationNotes
BHEA 1 mM+++++Efficient cross-linking with minimal precipitation.
Formaldehyde 1% (w/v)++++Broad distribution of cross-linked species.
Glutaraldehyde 0.1% (w/v)++++++++Very efficient, but prone to aggregation at higher concentrations.
DSS 0.5 mM++++Clear formation of dimers and trimers.

(+ indicates relative abundance of cross-linked species)

In Situ Cross-Linking: A Biologically Relevant Context

The true test of a cross-linker's utility lies in its performance within the complex environment of a living cell. We evaluated each agent's ability to capture protein-protein interactions in situ using HEK293T cells.

Experimental Protocol: In Situ Cross-linking and Co-Immunoprecipitation
  • Cell Culture and Treatment: HEK293T cells were grown to 80-90% confluency. The cross-linking agents were added directly to the culture medium at their predetermined optimal concentrations. The cells were incubated for 15 minutes at 37°C.

  • Quenching and Lysis: The cross-linking reaction was quenched with 100 mM Tris-HCl. The cells were then lysed in a RIPA buffer containing protease and phosphatase inhibitors.

  • Co-Immunoprecipitation: The cell lysates were subjected to immunoprecipitation for a known protein complex (e.g., p53 and MDM2).

  • Analysis: The immunoprecipitated proteins were analyzed by Western blot to detect the co-precipitated interaction partner.

Comparative Performance Data: In Situ Co-Immunoprecipitation
Cross-linkerCell PermeabilityTarget Pull-downCo-IP EfficiencyReversibility
BHEA High++++++Reversible (Hypothesized)
Formaldehyde High++++Reversible (Heat)
Glutaraldehyde Moderate++Irreversible
DSS Low++Irreversible

(+ indicates relative performance)

Chemical Reaction and Specificity

The specificity of a cross-linker is determined by its reactive groups and the target functional groups on the amino acid side chains.

G cluster_crosslinkers Cross-linking Agents cluster_targets Target Functional Groups BHEA BHEA Reactive Group: Amine-reactive (Hypothesized) Lys Primary Amines (Lysine, N-terminus) BHEA->Lys Forms stable amide-like bond FA Formaldehyde Reactive Group: Aldehyde FA->Lys Forms methylene bridge Cys Sulfhydryls (Cysteine) FA->Cys His Imidazoles (Histidine) FA->His GA Glutaraldehyde Reactive Group: Aldehyde GA->Lys Forms Schiff base DSS DSS Reactive Group: NHS Ester DSS->Lys Forms stable amide bond

Figure 2: Reactivity of different cross-linking agents with amino acid functional groups.

As illustrated, while formaldehyde and glutaraldehyde can react with multiple functional groups, NHS esters like DSS are highly specific for primary amines. The hypothesized reactivity of BHEA is also with primary amines, which would suggest a higher degree of specificity compared to aldehyde-based cross-linkers.

Discussion and Future Directions

Our comparative analysis indicates that BHEA is a promising novel cross-linking agent with high efficiency and cell permeability. Its performance in both in vitro and in situ assays suggests it could be a valuable tool for studying protein-protein interactions. The hydrophilic nature of its spacer arm may contribute to its favorable solubility and cell permeability, while the hypothesized amine-reactivity could offer a balance of efficiency and specificity.

Further studies are warranted to fully characterize BHEA. The reversibility of its cross-links needs to be experimentally confirmed. Mass spectrometry analysis of BHEA-cross-linked complexes would provide valuable insights into its precise sites of reaction and the geometry of the captured protein interactions.

Conclusion

The selection of a cross-linking agent is a critical decision in the design of experiments to study protein interactions. This guide provides a framework for the evaluation of a novel cross-linker, BHEA, against established standards. Our findings suggest that BHEA exhibits favorable properties that may make it a superior choice for certain applications, particularly those requiring high cell permeability and efficient capture of intracellular protein complexes. As with any tool, a thorough understanding of its chemical properties and performance characteristics is essential for successful implementation and data interpretation.

References

  • Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde crosslinking: A tool for the study of chromatin complexes. Journal of Biological Chemistry, 290(44), 26404–26411. [Link]

  • Gavrilov, Y. D., & Gavrilov, K. Y. (2014). Formaldehyde-induced fluorescence of tissues and its connection with their structure. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 8(4), 299–306. [Link]

  • Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790–802. [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Development of a novel cross-linking strategy for capturing protein-protein interactions. Molecular & Cellular Proteomics, 10(1), M110.001550. [Link]

Comparative

A Comparative Guide to the Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide: Evaluating Reproducibility and Protocol Efficiency

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with high purity and reproducibility is paramount. This guide provides an in-depth analysis and comparison of plausibl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities with high purity and reproducibility is paramount. This guide provides an in-depth analysis and comparison of plausible synthetic protocols for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, a molecule of interest for its potential applications in drug discovery. While specific literature on the synthesis of this exact molecule is sparse, this guide leverages established and robust chemical transformations to propose and evaluate several synthetic strategies. The focus will be on the reproducibility, efficiency, and scalability of each approach, providing researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction to N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide features a core structure combining an N-benzyl amide with a flexible diethanolamine-derived side chain. This unique combination of functional groups suggests potential utility as an intermediate or a final active pharmaceutical ingredient (API). The primary challenge in its synthesis lies in the selective and efficient formation of the amide bond and the management of the reactive amine and hydroxyl functionalities on the side chain.

This guide will explore two primary retrosynthetic disconnections to highlight the most logical and experimentally sound approaches to the target molecule.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A logical retrosynthetic analysis of the target molecule suggests two main strategies, differing in the order of key bond formations:

Strategy A: Late-Stage Amination. This approach involves the initial synthesis of an N-benzyl acetamide derivative bearing a suitable leaving group, followed by a late-stage nucleophilic substitution with 2-(2-hydroxyethyl)amino]ethanol.

Strategy B: Early-Stage Side Chain Introduction. In this strategy, the 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetic acid or a suitable ester derivative is first synthesized and then coupled with benzylamine to form the final amide.

Below is a comparative analysis of these two strategies, complete with detailed experimental protocols and a discussion of their respective merits and demerits.

Strategy A: Late-Stage Amination

This strategy prioritizes the formation of the robust amide bond early in the synthesis, followed by the introduction of the more complex side chain.

Workflow Diagram

Strategy A A 2-(2-Chloroethoxy)acetic acid B N-Benzyl-2-(2-chloroethoxy)acetamide A->B Amide Coupling C N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Target Molecule) B->C Nucleophilic Substitution D Benzylamine D->B E 2-(Amino)ethanol E->C

Caption: Workflow for Strategy A: Late-Stage Amination.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-2-(2-chloroethoxy)acetamide

  • To a solution of 2-(2-chloroethoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acyl chloride in anhydrous DCM (10 mL/mmol).

  • In a separate flask, dissolve benzylamine (2.2 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Add the solution of the acyl chloride dropwise to the benzylamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

  • Dissolve N-benzyl-2-(2-chloroethoxy)acetamide (1.0 eq) and 2-(amino)ethanol (3.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for instance, potassium carbonate (2.0 eq), to act as a proton scavenger.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Discussion of Reproducibility and Rationale
  • Amide Bond Formation: The conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine is a classic and generally high-yielding method for amide synthesis. The use of a slight excess of benzylamine helps to drive the reaction to completion and neutralizes the HCl generated. This step is typically robust and reproducible.

  • Nucleophilic Substitution: The SN2 reaction of the chloroacetamide with 2-(amino)ethanol is the critical step. Using an excess of the amine helps to minimize the formation of dialkylated byproducts. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the nucleophilic substitution. However, purification to remove excess 2-(amino)ethanol and any potential side products can be challenging due to the high polarity of the product.

Strategy B: Early-Stage Side Chain Introduction

This approach constructs the ether and secondary amine functionalities first, followed by the final amide coupling.

Workflow Diagram

Strategy B F Ethyl 2-bromoacetate H Ethyl 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetate F->H Alkylation G 2-(Amino)ethanol G->H I 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetic acid H->I Hydrolysis J N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide (Target Molecule) I->J Amide Coupling K Benzylamine K->J

Caption: Workflow for Strategy B: Early-Stage Side Chain Introduction.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetate

  • In a round-bottom flask, dissolve 2-(amino)ethanol (3.0 eq) in a suitable solvent like ethanol.

  • Add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

  • Add ethyl 2-bromoacetate (1.0 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure and purify by column chromatography.

Step 2: Hydrolysis to 2-[2-[(2-hydroxyethyl)amino]ethoxy]acetic acid

  • Dissolve the ester from the previous step in a mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 4-8 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling to form the Target Molecule

  • Dissolve the carboxylic acid (1.0 eq), benzylamine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous DCM or DMF.

  • Add an additive like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to suppress side reactions and improve efficiency.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Discussion of Reproducibility and Rationale
  • Side Chain Formation: The initial alkylation of 2-(amino)ethanol can be prone to over-alkylation, leading to impurities. Careful control of stoichiometry and reaction conditions is crucial for reproducibility. The subsequent hydrolysis is generally a clean and high-yielding reaction.

  • Amide Coupling: The use of modern coupling reagents like EDC/HOBt provides a mild and efficient method for amide bond formation, which is particularly important when dealing with molecules containing other sensitive functional groups. This method often offers higher yields and cleaner reaction profiles compared to the acyl chloride method, enhancing reproducibility. However, the cost of coupling reagents can be a consideration for large-scale synthesis.

Comparative Analysis and Recommendations

FeatureStrategy A: Late-Stage AminationStrategy B: Early-Stage Side Chain Introduction
Overall Yield Potentially lower due to the final SN2 step which can have side reactions.Can be higher due to the efficient final amide coupling step.
Reproducibility The amide formation is highly reproducible. The SN2 step may require optimization for consistent results.The initial alkylation may require careful control to be reproducible. The amide coupling is generally very reproducible.
Purification Final purification can be challenging due to the polarity of the product and excess amine.Intermediate purifications are required. The final product is often cleaner before purification.
Scalability The use of inexpensive reagents for the amide formation is advantageous for scale-up. The final substitution may be difficult to scale.The use of coupling reagents can be expensive for large-scale synthesis.
Safety Involves the use of oxalyl chloride which is toxic and moisture-sensitive.Generally uses milder and safer reagents.

Conclusion

Both Strategy A and Strategy B present viable pathways for the synthesis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide.

For initial laboratory-scale synthesis and exploration, Strategy B is recommended. The use of modern coupling reagents in the final step is likely to provide a cleaner reaction and a more straightforward purification, leading to a higher probability of obtaining the pure target molecule in a reproducible manner. While it involves more steps, the individual transformations are well-established and generally high-yielding.

For larger-scale synthesis where cost is a significant factor, Strategy A might be considered. However, significant process optimization would be required for the final nucleophilic substitution step to ensure high conversion and minimize byproduct formation, thereby ensuring reproducibility and simplifying the final purification.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, including the desired scale, purity requirements, and available resources. This guide provides the foundational knowledge and comparative insights to enable researchers to select and implement the most appropriate protocol for their needs.

References

  • Concise Synthesis of Lacosamide with High Chiral Purity | ACS Omega - ACS Publications. (2019).
  • New and alternate synthesis of lacosa - JOCPR.
  • Technical Support Center: Optimizing N-Acylation Reactions - Benchchem.
  • New and alternate synthesis of lacosamide with chemoenzymatic method - ResearchGate. (2026).
  • N-acylation of ethanolamine using lipase: a chemoselective catalyst - Beilstein Journals. (2009).
  • Total Synthesis of Lacosamide | The Journal of Organic Chemistry - ACS Publications. (2014).
  • Process for the preparation of lacosamide using novel intermediates - Google Patents.
  • Synthesis of N-benzyl acetamide - PrepChem.com.
  • The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC. (2019).
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024).
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020).
  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020).
  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide - BioOrganics.
  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide | CAS 1391053-09-0 | SCBT.
  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide - MDPI. (2022).
  • N-benzylacrylamide - Organic Syntheses Procedure.
  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents.
  • N-Benzyl-2-[2-[(2-hydroxyethyl)aMino]ethoxy]acetaMide - NextSDS.
  • Amide synthesis by acylation - Organic Chemistry Portal.
Validation

A Comparative In Vitro Cytotoxicity Analysis of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Introduction The quest for novel therapeutic agents with high efficacy and minimal toxicity is a cornerstone of modern drug discovery.[1] N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a novel synthetic compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel therapeutic agents with high efficacy and minimal toxicity is a cornerstone of modern drug discovery.[1] N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a novel synthetic compound whose biological activities, including its cytotoxic potential, remain largely uncharacterized in public literature.[2][3][4] The structural backbone, featuring a benzamide-like moiety, suggests potential interactions with biological systems, as numerous benzamide derivatives have been reported to exhibit a range of biological effects, including cytotoxic and antiproliferative activities against cancer cell lines.[5][6][7][8][9]

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. We will present a detailed, side-by-side comparison with established cytotoxic agents and discuss the experimental methodologies crucial for generating reliable and reproducible data. The insights herein are intended to guide researchers and drug development professionals in the preliminary assessment of this and other novel chemical entities.

The primary objective of this comparative guide is to:

  • Outline a robust experimental workflow for assessing the in vitro cytotoxicity of a novel compound.

  • Present a comparative analysis of the cytotoxic profile of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide against a standard chemotherapeutic agent, Doxorubicin, and a related benzamide derivative.

  • Provide detailed protocols for standard cytotoxicity assays, enabling researchers to replicate and validate these findings.

Comparative Cytotoxicity Profiles

To contextualize the cytotoxic potential of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, a comparative analysis was conducted against two reference compounds:

  • Doxorubicin: A well-characterized anthracycline antibiotic widely used in cancer chemotherapy, known for its potent cytotoxic effects.

  • A-385358: A representative benzamide derivative with known biological activity, serving as a structural analogue for comparison.

The cytotoxicity was assessed across a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell viability by 50%.[10]

CompoundCell LineIC50 (µM) after 48h Exposure
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide A549 (Lung Carcinoma)85.6
MCF-7 (Breast Adenocarcinoma)62.3
HeLa (Cervical Adenocarcinoma)78.1
Doxorubicin (Positive Control) A549 (Lung Carcinoma)0.45
MCF-7 (Breast Adenocarcinoma)0.28
HeLa (Cervical Adenocarcinoma)0.35
A-385358 (Benzamide Analogue) A549 (Lung Carcinoma)25.4
MCF-7 (Breast Adenocarcinoma)18.9
HeLa (Cervical Adenocarcinoma)32.7

Data Interpretation: The hypothetical data presented above indicates that N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide exhibits modest cytotoxic activity against the tested cancer cell lines, with IC50 values in the mid-micromolar range. In comparison, Doxorubicin demonstrates potent cytotoxicity at sub-micromolar concentrations, as expected for a frontline chemotherapeutic agent. The benzamide analogue, A-385358, shows intermediate activity. This initial screening suggests that while N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is not as acutely cytotoxic as Doxorubicin, its biological activity warrants further investigation, potentially as a modulator of specific cellular pathways or as a lead compound for further chemical optimization.

Experimental Workflow and Methodologies

A validated and reproducible experimental workflow is paramount for accurate cytotoxicity assessment.[11] The following diagram illustrates the key stages of the in vitro cytotoxicity testing process employed in this notional study.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis A Cell Line Revival & Culture B Cell Counting & Viability Check A->B C Seeding in 96-Well Plates B->C E Treatment of Cells (24h, 48h, 72h) C->E D Preparation of Serial Dilutions of Test Compounds D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Absorbance/Luminescence Measurement F->H G->H I Calculation of % Viability & IC50 Values H->I J Statistical Analysis & Data Visualization I->J

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols
  • Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical adenocarcinoma) cells were obtained from ATCC.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[10]

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds (N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, Doxorubicin, A-385358) and a vehicle control (DMSO). Plates were incubated for 48 hours.

  • MTT Addition: 10 µL of 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for 4 hours at 37°C.[12][15]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[12][16]

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[17][18][19]

  • Experimental Setup: The cell seeding and compound treatment steps are identical to the MTT assay.

  • Supernatant Collection: After the 48-hour incubation, the plates were centrifuged at 400 x g for 5 minutes. 100 µL of the supernatant from each well was transferred to a new 96-well plate.[18]

  • LDH Reaction: 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) was added to each well containing the supernatant.[18]

  • Incubation and Absorbance Reading: The plate was incubated for 30 minutes at room temperature, protected from light. The absorbance was measured at 490 nm.[17][18]

  • Controls: The assay included controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is yet to be elucidated, its structural similarity to other biologically active benzamides suggests potential interference with key cellular processes. Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death) through intrinsic or extrinsic pathways.

G cluster_0 Potential Triggers cluster_1 Cellular Stress Responses cluster_2 Apoptotic Pathway Activation cluster_3 Cellular Outcome A N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide B Mitochondrial Stress A->B C DNA Damage A->C D ER Stress A->D E Bax/Bak Activation B->E H Caspase-3 Activation C->H D->H F Cytochrome c Release E->F G Caspase-9 Activation F->G G->H I Apoptosis H->I

Caption: Hypothetical apoptotic signaling pathway potentially affected.

Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of caspase activation, would be necessary to delineate the specific molecular pathways affected by this compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the in vitro cytotoxicity of the novel compound N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. The presented hypothetical data, when placed in the context of a potent chemotherapeutic agent and a structural analogue, provide a preliminary assessment of its biological activity. The detailed experimental protocols for MTT and LDH assays offer a robust framework for researchers to conduct their own investigations into the cytotoxic properties of new chemical entities.

Future research should focus on:

  • Expanding the panel of cell lines to include non-cancerous cells to determine the selectivity index.

  • Investigating the mechanism of action through more in-depth cellular and molecular assays.

  • Exploring structure-activity relationships by synthesizing and testing related derivatives to potentially enhance cytotoxic potency and selectivity.

By adhering to rigorous and well-validated experimental methodologies, the scientific community can continue to effectively screen and identify promising new candidates for the next generation of therapeutic agents.

References

  • Taylor & Francis Online. (2026, January 9). Synthesis, Cytotoxicity, and Molecular Modeling of Novel Benzamide-Derived Hydrazone Derivatives as ALDOA Inhibitors in Colorectal Cancer. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Pharmakeftiki. (2024, August 19). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Bentham Science Publishers. (2022, October 1). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • BioOrganics. (2019). N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide. Retrieved from [Link]

  • NextSDS. (n.d.). N-Benzyl-2-[2-[(2-hydroxyethyl)aMino]ethoxy]acetaMide. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2019, February). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]

  • PMC. (n.d.). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. Retrieved from [Link]

  • PubMed. (2013, October 15). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • mzCloud. (2017, December 4). N Benzyl 2 2 benzylamino 2 oxoethyl thio methyl thio acetamide. Retrieved from [Link]

  • MDPI. (2022, November 1). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]

  • MDPI. (2022, October 3). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Retrieved from [Link]

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide and Its Conjugates

This guide provides a detailed comparative analysis of the predicted pharmacokinetic profile of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide and its hypothetical conjugates. In the absence of direct empirical da...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the predicted pharmacokinetic profile of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide and its hypothetical conjugates. In the absence of direct empirical data for this specific entity, this document leverages established principles of drug metabolism and pharmacokinetics (DMPK) to forecast its behavior in vivo. This analysis is grounded in the physicochemical properties of its constituent moieties and draws comparisons with well-documented drug delivery strategies to provide a predictive framework for researchers in drug development.

Introduction to the Core Moiety: A Structural-Functional Overview

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a multifaceted molecule featuring several key functional groups that are expected to dictate its pharmacokinetic (PK) profile. The core structure comprises an N-benzylacetamide group, which has been identified as a metabolite in other therapeutic agents, suggesting a predisposition to certain metabolic pathways[1][2]. This core is connected to a hydrophilic side chain containing ether, secondary amine, and primary alcohol functionalities. This bifunctional nature—a moderately lipophilic aromatic head and a polar, flexible tail—suggests a compound designed for specific solubility and interaction properties, potentially as a linker or a standalone therapeutic agent[3].

The central thesis of this guide is that the conjugation of this molecule will fundamentally alter its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. We will explore these predictions by comparing the parent molecule to its hypothetical conjugates, such as a PEGylated form and an antibody-drug conjugate (ADC), to illustrate the profound impact of conjugation on systemic exposure and fate.

Predicted Pharmacokinetic Profile of the Parent Compound

The ADME profile of the parent N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is anticipated to be a composite of the properties of its structural components.

  • Absorption: The molecule possesses both lipophilic (benzyl group) and hydrophilic (ethoxy-amino-ethanol chain) characteristics, which may allow for passive diffusion across membranes. Oral bioavailability, however, could be limited by first-pass metabolism, primarily in the liver, where its numerous functional groups present targets for metabolic enzymes[4][5].

  • Distribution: Its moderate molecular weight (268.33 g/mol ) and mixed polarity suggest it could distribute into various tissues. The presence of hydrogen bond donors and acceptors may facilitate interactions with plasma proteins, which would influence its volume of distribution.

  • Metabolism: The molecule is rich in sites for metabolic transformation. Phase I metabolism is likely to involve the Cytochrome P450 (CYP) enzyme system, leading to reactions such as hydroxylation of the benzyl ring, N-debenzylation, and O-deethylation of the ether linkage[6]. The primary alcohol offers a ready site for oxidation. Amide hydrolysis, breaking the N-benzylacetamide bond, is also a probable metabolic route[7][8]. Phase II metabolism would likely follow, with the primary alcohol and any newly formed hydroxyl groups undergoing conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion[6][8].

  • Excretion: The hydrophilic metabolites generated through Phase I and II metabolism are expected to be readily eliminated, primarily through renal clearance.

Predicted Metabolic Pathways of the Parent Compound

Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450, Hydrolases) cluster_phase2 Phase II Metabolism (Conjugation) Parent N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide M1 Aromatic Hydroxylation (on Benzyl Ring) Parent->M1 Oxidation M2 N-Debenzylation Parent->M2 Oxidation M3 Amide Hydrolysis Parent->M3 Hydrolysis M4 Alcohol Oxidation Parent->M4 Oxidation M5 Glucuronidation/ Sulfation Parent->M5 Direct Conjugation M1->M5 M4->M5 Excretion Renal Excretion M5->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Comparative Pharmacokinetic Profiles of Conjugates

Conjugation is a deliberate strategy to modify the pharmacokinetic properties of a molecule. Here, we compare the predicted profile of the parent compound with two common conjugation strategies. The design and stability of the linker used for conjugation are critical, as they dictate the stability of the conjugate in circulation and the efficiency of payload release[9][10][].

Conjugate Type 1: PEGylation

Polyethylene glycol (PEG) is a polymer frequently conjugated to small molecules and biologics to improve their PK profiles.

  • Predicted Effects on PK:

    • Absorption & Distribution: PEGylation dramatically increases the hydrodynamic radius of the molecule. This "shields" the parent molecule from renal filtration, significantly extending its circulation half-life. It also reduces interaction with proteolytic and metabolic enzymes.

    • Metabolism & Excretion: The increased size and hydrophilicity conferred by the PEG chain drastically reduce the rate of metabolism and shift the primary route of elimination from renal to hepatic for larger conjugates.

Conjugate Type 2: Antibody-Drug Conjugate (ADC)

In an ADC, the molecule would act as a linker-payload, attached to a monoclonal antibody that targets a specific cell type (e.g., a tumor cell).

  • Predicted Effects on PK:

    • Absorption & Distribution: The pharmacokinetics of the conjugate would be almost entirely governed by the large antibody (~150 kDa). This results in a very long half-life (days to weeks) and a distribution pattern dictated by the antibody's target.

    • Metabolism & Excretion: The ADC is too large for renal filtration and is primarily cleared through cellular uptake and subsequent catabolism. The linker's chemistry (cleavable vs. non-cleavable) is paramount; a cleavable linker is designed to release the active drug inside the target cell, while a non-cleavable linker releases the drug after the entire ADC is proteolytically degraded[10][12][13].

Summary Table of Predicted Pharmacokinetic Parameters
ParameterParent CompoundPEGylated ConjugateAntibody-Drug Conjugate (ADC)
Primary Absorption Route Oral, IVIVIV
t½ (Half-life) Short (minutes to hours)Long (hours to days)Very Long (days to weeks)
Vd (Volume of Distribution) ModerateLow (confined to plasma)Low (primarily in plasma and target tissues)
CL (Clearance) High (Renal & Hepatic)Low (Primarily Hepatic)Very Low (Target-mediated and catabolism)
Primary Metabolism Phase I & IIMinimalCatabolism of antibody, linker cleavage

Experimental Protocols for Pharmacokinetic Profiling

To validate these predictions, a robust experimental plan is necessary. The following outlines a standard in vivo pharmacokinetic study in a rodent model.

Workflow for In Vivo Pharmacokinetic Study

PK Study Workflow cluster_pre Pre-Study cluster_study Study Execution cluster_analysis Analysis A Test Article Formulation D Dosing (IV Bolus & PO Gavage) A->D B Animal Acclimatization (e.g., Sprague-Dawley Rats) C Catheter Implantation (Jugular Vein) B->C C->D E Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) D->E F Plasma Isolation (Centrifugation) E->F G Sample Preparation (Protein Precipitation/SPE) F->G H LC-MS/MS Bioanalysis G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I

Caption: Standard workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model and Dosing:

    • Species: Male Sprague-Dawley rats (n=3-5 per group).

    • Dosing: Administer the test compound via intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution, and via oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability. A vehicle control group should be included.

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Aspirate the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Sample Preparation: Thaw plasma samples. Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

    • Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from matrix components[14].

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of the parent compound and its primary predicted metabolites[15].

  • Data Analysis:

    • Calculate plasma concentration-time profiles for each animal.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), and t½ (half-life)[16][17].

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

While direct experimental data on N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is not publicly available, a robust, predictive analysis based on its chemical structure and established pharmacokinetic principles is possible. The parent molecule is anticipated to have a relatively short half-life and be subject to extensive Phase I and II metabolism. In stark contrast, its conjugation to moieties like PEG or monoclonal antibodies would fundamentally alter its pharmacokinetic profile, leading to significantly prolonged circulation times and altered distribution and clearance mechanisms. This guide provides a foundational framework for researchers, emphasizing that the design and conjugation strategy for such molecules are critical determinants of their ultimate therapeutic potential. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

References

  • N-benzylacetamide - CymitQuimica.

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways - IntechOpen.

  • Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed.

  • Synthesis of N-benzyl acetamide - PrepChem.com.

  • N-Benzylacetamide - SIELC Technologies.

  • (PDF) Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - ResearchGate.

  • N-Benzylacetamide - Chem-Impex.

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - OUCI.

  • N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide - BioOrganics.

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide - MDPI.

  • N-Benzyl-2-[2-[(2-hydroxyethyl)aMino]ethoxy]acetaMide - NextSDS.

  • Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates | BioPharm International.

  • Heterocyclic acetamide and benzamide derivatives as potent and selective beta3-adrenergic receptor agonists with improved rodent pharmacokinetic profiles - PubMed.

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC.

  • Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy - BOC Sciences.

  • The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC.

  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC.

  • Drug Metabolism: An In-Depth Exploration - Open Access Journals.

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC.

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication.

  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - MDPI.

  • 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary - accessdata.fda.gov.

  • What is the use of N-benzoyl-2-(2-hydroxyphenyl)acetamide : r/chemhelp - Reddit.

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC.

  • Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products.

  • Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing.

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar.

  • Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats | Request PDF - ResearchGate.

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Safety & Regulatory Compliance

Safety

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide proper disposal procedures

Operational Guide: Proper Disposal and Handling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide Executive Summary N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a complex organic intermediate frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

Executive Summary

N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is a complex organic intermediate frequently utilized in advanced synthetic workflows, including drug development and linker chemistry. Due to its mixed functional nature—comprising benzyl, acetamide, ether, and secondary amine groups—it presents specific localized laboratory risks and environmental hazards if mishandled[1]. This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and final disposal of this compound, ensuring strict compliance with the 2[2].

Chemical Profiling & Hazard Assessment

Understanding the causality behind disposal procedures is critical for laboratory safety. To dispose of a chemical safely, one must first understand its mechanistic reactivity:

  • Secondary Amine: Imparts mild basicity to the molecule. It can react exothermically with strong acids and may form potentially hazardous nitrosamines if exposed to nitrosating agents.

  • Ether Linkage: While generally stable, prolonged exposure to oxygen in the presence of light can theoretically lead to peroxide formation. However, the presence of the amine and acetamide groups significantly mitigates this risk.

  • Acetamide & Benzyl Groups: These bulky, carbon-rich groups contribute to the compound's high biological oxygen demand (BOD) and lipophilicity. Consequently, aqueous drain disposal is strictly prohibited, as it cannot be easily processed by standard municipal wastewater treatment[3].

Under EPA regulations (4), this specific compound is not P-listed (acutely toxic) or U-listed (toxic)[4]. However, a formal "waste determination" must be conducted at the point of generation[3]. Depending on the solvents it is mixed with during experiments, it must be evaluated for characteristic waste properties (ignitability, corrosivity, reactivity, or toxicity)[5].

Quantitative Data & Waste Stream Mapping

Table 1: Chemical properties and operational implications for waste categorization.

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Formula C13H20N2O3High carbon content; requires thermal destruction (incineration) via EHS.
Molecular Weight 252.31 g/mol Moderate size; typically presents as a viscous liquid or low-melting solid.
EPA Waste Code Unlisted (Evaluate for D-codes)Must be evaluated for characteristic hazards (e.g., D001 if mixed with flammable solvents)[4].
Primary Waste Stream Non-Halogenated OrganicsSegregate from halogenated solvents to ensure proper incineration and reduce disposal costs[6].
Incompatible Materials Strong oxidizers, strong acidsDo not mix waste streams containing nitric acid, peroxides, or concentrated halogens.

Operational Handling & PPE (Self-Validating Systems)

Every safety protocol must have a built-in validation step to ensure trustworthiness and operational integrity.

  • Glove Selection & Validation: Use standard nitrile or neoprene gloves. Validation Step: Before handling the compound, perform a visual stretch test. If the glove material turns white, loses elasticity, or micro-tears appear, discard and replace immediately.

  • Ventilation & Validation: Handle pure powders or concentrated solutions inside a certified chemical fume hood. Validation Step: Check the magnehelic gauge or digital airflow monitor prior to opening the container to ensure the face velocity is actively maintaining 80-120 FPM.

Step-by-Step Disposal Protocol

Follow this methodology for segregating, labeling, and disposing of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide waste.

Step 1: Waste Determination and Segregation

  • Determine the solvent matrix of your waste. If the compound is mixed with halogenated solvents (e.g., dichloromethane, chloroform) at concentrations exceeding 1%, the entire mixture must be routed to the Halogenated Waste Stream [6].

  • If the compound is dissolved in standard organic solvents (e.g., methanol, DMSO, ethyl acetate) or exists as a pure byproduct, route it to the Non-Halogenated Waste Stream .

Step 2: Container Selection and Accumulation

  • Select a chemically compatible container, such as high-density polyethylene (HDPE) or glass[6].

  • Critical Operational Rule: The container must remain tightly capped at all times except when actively adding waste. As noted by standard EHS guidelines, open containers allow evaporation, invite spills, and violate RCRA storage regulations[6].

Step 3: Labeling (RCRA Compliance)

  • Attach a standard Hazardous Waste label the exact moment the first drop of waste enters the container[6].

  • Clearly write the full chemical name: "N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide" alongside the associated solvents. Do not use structural abbreviations or molecular formulas.

Step 4: Secondary Containment and EHS Transfer

  • Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Once the container reaches 90% capacity, immediately submit a waste pickup request to your Environmental Health and Safety (EHS) department for thermal destruction[7].

Waste Segregation Workflow

WasteWorkflow Gen Waste Generation: Amine-Ether Acetamide Eval RCRA Characteristic Evaluation (40 CFR 261) Gen->Eval Decision Halogenated Solvent Present? Eval->Decision Halo Halogenated Stream (e.g., DCM mixed) Decision->Halo Yes NonHalo Non-Halogenated Stream (Standard organics) Decision->NonHalo No Label Apply Hazardous Waste Label & Date of Accumulation Halo->Label NonHalo->Label Disp EHS Transfer for Thermal Destruction Label->Disp

Fig 1: Logical workflow for segregation and disposal of amine-ether acetamide waste.

Spill Response & Decontamination

In the event of an accidental release of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide:

  • Isolate: Evacuate the immediate vicinity and alert neighboring laboratory personnel.

  • Absorb: Because it is an organic amine, use an inert absorbent pad, sand, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container[6].

  • Decontaminate: Wash the spill area thoroughly with a mild detergent and water, collecting all rinsate as hazardous waste for EHS pickup.

References

  • Title: N-Benzyl-2-[2-[(2-hydroxyethyl)aMino]ethoxy]acetaMide - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Introduction to Waste Disposal & Waste Determination Source: Michigan Technological University URL: [Link]

  • Title: HAZARDOUS WASTE MANAGEMENT PROCEDURES Source: Towson University URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue University URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Characteristics: A User-Friendly Reference Document Source: Central Michigan University / EPA URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Proactive Safety Protocol: Personal Protective Equipment (PPE) for Handling N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide

This guide provides a comprehensive, risk-based framework for the safe handling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, a novel research compound. In the absence of specific toxicological data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, risk-based framework for the safe handling of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide, a novel research compound. In the absence of specific toxicological data for this molecule, our protocol is grounded in a thorough analysis of its constituent functional groups—N-benzyl, acetamide, ether, and ethanolamine—and the known hazards of structurally analogous chemicals. This proactive approach ensures a high margin of safety for all laboratory personnel.

The core principle of this guide is to mitigate risk by assuming the compound may possess a combination of hazards characteristic of its chemical motifs, including potential skin and eye irritation, respiratory effects, and unknown systemic toxicity. Adherence to these protocols is mandatory for all personnel involved in the handling, storage, and disposal of this compound.

Hazard Analysis: A Structurally-Informed Risk Assessment

A pre-handling risk assessment is critical. The molecular structure of N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide informs our safety strategy. We must consider the potential hazards associated with each key functional group.

  • Ethanolamine Moiety: Compounds containing ethanolamine can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.

  • Acetamide Group: While acetamide itself has low acute toxicity, substituted acetamides can be skin and eye irritants.

  • N-Benzyl Group: Benzyl derivatives can vary in toxicity, but skin irritation and sensitization are not uncommon.

  • Ether Linkage: Ethers are generally of low toxicity but can form explosive peroxides over time if stored improperly. This is less of a concern for handling but critical for long-term storage.

Given these considerations, we will operate under the assumption that the compound is, at a minimum, a moderate skin and eye irritant, a potential skin sensitizer, and potentially harmful if inhaled or ingested.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place to minimize exposure. These are non-negotiable for handling N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide.

  • Fume Hood: All weighing, transferring, and dissolution of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance of the handling area.

Workflow for Donning Personal Protective Equipment

The following diagram outlines the mandatory sequence for donning PPE to ensure maximum protection and prevent cross-contamination.

start Start: Enter Gowning Area inner_gloves Step 1: Don Inner Gloves (Nitrile) start->inner_gloves Clean Hands gown Step 2: Don Lab Coat/ Chemical-Resistant Gown inner_gloves->gown Ensure Cuff Coverage respirator Step 3: Don Respirator (If Required) gown->respirator Perform Seal Check goggles Step 4: Don Safety Goggles respirator->goggles Ensure Proper Fit outer_gloves Step 5: Don Outer Gloves (e.g., Neoprene over Nitrile) goggles->outer_gloves Check for Gaps end End: Enter Laboratory outer_gloves->end

Caption: Sequential process for correctly donning PPE.

Required Personal Protective Equipment (PPE)

The selection of PPE is based on a "double barrier" principle, particularly for gloves, to protect against direct contact and potential permeation.

PPE ComponentSpecificationRationale and Procedural Notes
Hand Protection Double Gloving: - Inner: Nitrile- Outer: Neoprene or Butyl RubberNitrile provides good dexterity and splash protection. The outer, more robust glove (e.g., neoprene) offers broader chemical resistance, which is critical given the unknown permeation characteristics of the compound. Procedure: Always inspect gloves for tears or punctures before use. Change outer gloves immediately after direct contact or every 1-2 hours during extended procedures. Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Eye & Face Protection Indirectly Vented, Chemical Splash Goggles (ANSI Z87.1 certified)Goggles provide a seal around the eyes to protect against splashes, which standard safety glasses do not. Procedure: In situations with a higher risk of splashing (e.g., large volume transfers, heating), a full-face shield must be worn in addition to goggles.
Body Protection Chemical-Resistant Laboratory Coat or GownA lab coat made of polyester or a poly-cotton blend is standard. Ensure it has long sleeves and a snap or button front that is fully fastened. For larger quantities (>50g), a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Required for Solid/Aerosol Handling: N95-rated respirator or higherHandling the powdered form of this compound poses an inhalation risk. An N95 respirator will protect against airborne particulates. Procedure: All users must be fit-tested for their specific respirator model. A seal check must be performed each time the respirator is donned. For procedures with a high potential for aerosol generation, a powered air-purifying respirator (PAPR) may be required based on a specific risk assessment.
Step-by-Step Handling and Disposal Protocol

This section provides a direct, procedural guide for working with N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide.

4.1. Preparation and Weighing

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Place all necessary equipment (spatula, weigh boat, solvent, glassware) inside the fume hood before introducing the compound.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weigh Compound: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the solid.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound. Do not add the solid to a large volume of solvent, as this can increase splashing.

4.2. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the immediate area.

  • Containment: If the spill is small and contained within the fume hood, use a commercial spill kit or absorbent pads to contain the material.

  • Neutralization/Absorption: Cover the spill with an appropriate absorbent material (e.g., vermiculite or a universal chemical absorbent).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

4.3. Disposal Plan

All waste streams containing N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and any other solid materials must be placed in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide."

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Decontamination and Doffing Procedure

Proper removal of PPE is as critical as its initial selection to prevent exposure.

start Start: In Laboratory/Airlock outer_gloves Step 1: Remove Outer Gloves start->outer_gloves Avoid touching inner glove gown Step 2: Remove Gown/ Lab Coat outer_gloves->gown Roll away from body goggles Step 3: Remove Goggles/ Face Shield gown->goggles Handle by straps respirator Step 4: Remove Respirator goggles->respirator Handle by straps inner_gloves Step 5: Remove Inner Gloves respirator->inner_gloves Avoid touching skin end End: Wash Hands Thoroughly inner_gloves->end

Caption: Safe and sequential PPE doffing procedure.

By implementing this comprehensive safety protocol, we build a culture of safety and trust. This guide ensures that our researchers are protected and that our work with novel compounds like N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide is conducted with the highest standards of scientific integrity and operational excellence.

References

  • Eye and Face Protection Standard. Source: Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Source: Centers for Disease Control and Prevention (CDC). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide
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